molecular formula C6H4F3NO4 B1590283 (S)-(-)-2-(Trifluoroacetamido)succinic anhydride CAS No. 777-33-3

(S)-(-)-2-(Trifluoroacetamido)succinic anhydride

Cat. No.: B1590283
CAS No.: 777-33-3
M. Wt: 211.1 g/mol
InChI Key: ABTJOHYOWBAGTP-REOHCLBHSA-N
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Description

(S)-(-)-2-(Trifluoroacetamido)succinic anhydride is a useful research compound. Its molecular formula is C6H4F3NO4 and its molecular weight is 211.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(3S)-2,5-dioxooxolan-3-yl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO4/c7-6(8,9)5(13)10-2-1-3(11)14-4(2)12/h2H,1H2,(H,10,13)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTJOHYOWBAGTP-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)OC1=O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480032
Record name (S)-(-)-2-(Trifluoroacetamido)succinic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777-33-3
Record name (S)-(-)-2-(Trifluoroacetamido)succinic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-2-(Trifluoroacetamido)succinic anhydride
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Foundational & Exploratory

chemical structure of N-trifluoroacetyl-L-aspartic acid anhydride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-trifluoroacetyl-L-aspartic acid anhydride: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of N-trifluoroacetyl-L-aspartic acid anhydride, a versatile reagent with significant applications in chemical analysis and synthesis. We will delve into its chemical structure, synthesis protocols, and key uses in gas chromatography, peptide synthesis, and chiral separations, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

N-trifluoroacetyl-L-aspartic acid anhydride, also known as (S)-(-)-2-(Trifluoroacetamido)succinic anhydride, is a derivative of the naturally occurring amino acid, L-aspartic acid.[1] Its structure is characterized by three key features: the L-aspartic acid backbone which provides the chiral center, a cyclic five-membered anhydride ring formed from the two carboxylic acid groups of aspartic acid, and a trifluoroacetyl group attached to the alpha-amino group.

The trifluoroacetyl group is highly electronegative and significantly influences the molecule's reactivity and properties. It enhances the volatility of the compound, a crucial characteristic for applications in gas chromatography.[2]

Caption: Chemical structure of N-trifluoroacetyl-L-aspartic acid anhydride.

Table 1: Physicochemical Properties of N-trifluoroacetyl-L-aspartic acid anhydride

PropertyValueSource
CAS Number 777-33-3[1]
Molecular Formula C6H4F3NO4[1]
Molecular Weight 211.10 g/mol [1]
Appearance Solid
Melting Point 131-132 °C
Optical Activity [α]20/D −28.0°, c = 1 in THF

Synthesis of N-trifluoroacetyl-L-aspartic acid anhydride

The synthesis of N-trifluoroacetyl-L-aspartic acid anhydride is typically achieved through the reaction of L-aspartic acid with trifluoroacetic anhydride.[3] This reaction serves a dual purpose: the trifluoroacetylation of the amino group and the dehydration of the two carboxylic acid groups to form the cyclic anhydride.

The causality behind the experimental choices is critical for a successful synthesis. The reaction is initiated at a low temperature (-10°C) to control the exothermic reaction between the highly reactive trifluoroacetic anhydride and the amino and carboxyl groups of aspartic acid.[3] Maintaining this low temperature during the dropwise addition of trifluoroacetic anhydride prevents unwanted side reactions and potential degradation of the starting material. Allowing the reaction to slowly warm to room temperature and then refluxing ensures the completion of both the N-trifluoroacetylation and the cyclization to the anhydride.[3]

A potential challenge in the synthesis of N-protected aspartic anhydrides is racemization.[4] However, the use of trifluoroacetic anhydride under the described conditions generally preserves the stereochemical integrity of the L-aspartic acid.

Synthesis_Workflow start L-Aspartic Acid step1 Cool to -10°C start->step1 Start reagent Trifluoroacetic Anhydride step2 Add Trifluoroacetic Anhydride Dropwise reagent->step2 step1->step2 step3 Warm to Room Temperature and Reflux for 2 hours step2->step3 step4 Cool and Stir with Hexane step3->step4 step5 Filter and Dry step4->step5 product N-trifluoroacetyl-L-aspartic acid anhydride step5->product Final Product

Caption: Workflow for the synthesis of N-trifluoroacetyl-L-aspartic acid anhydride.

Experimental Protocol: Synthesis
  • Preparation : Cool 0.49 moles of L-aspartic acid in a suitable reaction vessel to -10°C using an appropriate cooling bath.[3]

  • Reaction : While maintaining the temperature at -10°C, add 1.23 moles of trifluoroacetic anhydride dropwise with constant stirring.[3]

  • Reflux : After the addition is complete, allow the reaction mixture to gradually warm to room temperature. Then, bring the mixture to reflux and maintain for 2 hours.[3]

  • Isolation : Cool the reaction mixture and add hexane to precipitate the product. Stir the resulting slurry.[3]

  • Purification : Filter the solid residue and dry it to obtain N-trifluoroacetyl-L-aspartic acid anhydride.[3]

Applications in Research and Drug Development

N-trifluoroacetyl-L-aspartic acid anhydride is a valuable tool for researchers due to its unique chemical properties. Its primary applications are in gas chromatography, peptide synthesis, and as a chiral resolving agent.

Gas Chromatography (GC)

Amino acids are polar and non-volatile, making their direct analysis by gas chromatography challenging. Derivatization is necessary to increase their volatility and improve their chromatographic behavior. N-trifluoroacetyl-L-aspartic acid anhydride is an effective derivatizing agent for this purpose. The trifluoroacetyl group reduces the polarity of the amino group, and the anhydride can react with other functional groups, leading to more volatile and stable derivatives suitable for GC analysis.[2]

This derivatization is particularly useful in chiral gas chromatography for the separation of enantiomers. By reacting with a racemic mixture, it forms diastereomers that can be separated on a chiral GC column. This technique is crucial in drug development and quality control, where the enantiomeric purity of a compound can significantly impact its pharmacological activity.

Peptide Synthesis

In peptide synthesis, N-trifluoroacetyl-L-aspartic acid anhydride can be used as a protected amino acid building block. The trifluoroacetyl group serves as a protecting group for the N-terminus of the aspartic acid, preventing it from participating in unwanted side reactions during peptide coupling.[5]

However, the use of N-protected aspartic acid derivatives in peptide synthesis requires careful consideration of potential side reactions. One major concern is the formation of aspartimide, a cyclic imide that can lead to chain termination or the formation of undesired byproducts.[6] Additionally, trifluoroacetylation of the growing peptide chain can occur under certain conditions.[7] Researchers must optimize coupling conditions and deprotection strategies to minimize these side reactions.

Chiral Resolution

The enantiomeric purity of N-trifluoroacetyl-L-aspartic acid anhydride makes it a useful chiral resolving agent. It can react with a racemic mixture of compounds containing a suitable functional group (e.g., an amine or alcohol) to form a mixture of diastereomers.[8] These diastereomers have different physical properties and can often be separated by conventional techniques such as chromatography or crystallization.[8] Once separated, the chiral auxiliary can be cleaved to yield the individual enantiomers of the original compound.

Detailed Experimental Protocol: Derivatization for GC Analysis

The following protocol details the derivatization of the amino acid proline for chiral GC analysis, a common application that demonstrates the utility of reagents like trifluoroacetic anhydride, a precursor to N-trifluoroacetyl-L-aspartic acid anhydride.

Derivatization_Workflow start D/L Proline Mixture step1 Methylation: Add 3N Methanolic HCl Heat at 100°C for 30 min start->step1 Start step2 Dry the Sample step1->step2 step3 Acetylation: Dissolve in Methylene Chloride Add Trifluoroacetic Anhydride step2->step3 step4 Heat at 60°C for 10 min step3->step4 product Derivatized Proline for GC Analysis step4->product Final Product

Caption: Workflow for the derivatization of proline for chiral GC analysis.

  • Methylation : To 1 mg of the D/L-proline sample, add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100°C for 30 minutes. After heating, remove the cap and allow the mixture to cool and dry completely.

  • Acetylation : Dissolve the dried residue from the previous step in 1 mL of methylene chloride. Add 100 µL of trifluoroacetic anhydride. Cap the vial and heat at 60°C for 10 minutes.

  • Analysis : The resulting solution containing the derivatized proline enantiomers is now ready for injection into the gas chromatograph equipped with a chiral column for separation and quantification.

Conclusion

N-trifluoroacetyl-L-aspartic acid anhydride is a highly versatile and valuable reagent for researchers in chemistry and drug development. Its unique structural features, combining a chiral backbone with a reactive anhydride and a volatility-enhancing trifluoroacetyl group, enable a wide range of applications. From the synthesis of complex peptides to the sensitive analysis of chiral molecules by gas chromatography, a thorough understanding of its properties and reaction mechanisms is essential for its effective use. The protocols and insights provided in this guide aim to equip scientists with the knowledge to confidently and successfully employ this powerful chemical tool in their research endeavors.

References

  • Synthesis of N-Trifluoroacetylaspartic anhydride. PrepChem.com. [Link]

  • On the racemisation of aspartic anhydride during its preparation. ResearchGate. [Link]

  • Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PMC. [Link]

  • New Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for Novel Sample Matrices in the Forensic Sciences: A Literature Review. MDPI. [Link]

  • Chiral Separation of Aspartic Acid by Thin-Layer Chromatography. ResearchGate. [Link]

  • TRIFLUOROACETIC ANHYDRIDE. Ataman Kimya. [Link]

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ETH Library. [Link]

  • Carbohydrate Trifluoroacetates. Taylor & Francis eBooks. [Link]

  • Process for the preparation of the anhydride of N-formyl-L-aspartic acid.
  • Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. PMC. [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. [Link]

  • Synthesis of acid anhydrides. YouTube. [Link]

  • Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.gov. [Link]

  • Peptides are amides formed by condensation of amino group of one α-amino acid with the carboxyl group of the other amino acid with the elimination of a molecule of water. For example. Toppr. [Link]

  • N-Z- L -aspartic anhydride 95 4515-23-5. MilliporeSigma. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]

  • Aspartic acid. NIST WebBook. [Link]

Sources

molecular weight and formula of (S)-2-trifluoroacetamidosuccinic anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Characterization, Synthesis, and Application in Peptidomimetic Drug Design

Executive Summary

(S)-2-trifluoroacetamidosuccinic anhydride (also known as N-trifluoroacetyl-L-aspartic anhydride) is a high-value chiral synthon used extensively in the synthesis of aspartic acid derivatives. Its utility stems from the unique electronic properties of the trifluoroacetyl (TFA) group, which serves as a robust amine protecting group while simultaneously activating the succinic anhydride ring for nucleophilic attack. This guide provides a comprehensive technical analysis of its molecular properties, synthesis protocols, and mechanistic behavior in drug development workflows.

Physicochemical Identity & Properties[1][2][3][4][5]

The core identity of (S)-2-trifluoroacetamidosuccinic anhydride is defined by its cyclic anhydride structure fused with a trifluoroacetylated amine. The electron-withdrawing nature of the fluorine atoms significantly enhances the electrophilicity of the carbonyl carbons, distinguishing its reactivity profile from standard N-acetyl analogs.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name (3S)-3-(2,2,2-trifluoroacetylamino)oxolane-2,5-dione
Common Name N-Trifluoroacetyl-L-aspartic anhydride
CAS Number 777-33-3
Molecular Formula C₆H₄F₃NO₄
Molecular Weight 211.10 g/mol
Melting Point 131–132 °C
Physical State White to off-white crystalline solid
Solubility Soluble in THF, Ethyl Acetate, DCM; Hydrolyzes in water
Optical Rotation [α]²⁰/D −28.0° (c = 1 in THF)

Synthesis & Preparation Protocol

The synthesis of (S)-2-trifluoroacetamidosuccinic anhydride is typically achieved through a one-pot N-acylation and dehydration sequence using L-aspartic acid and trifluoroacetic anhydride (TFAA). This method is preferred for its atom economy and the dual role of TFAA as both a reagent and a dehydrating agent.

Protocol: One-Pot Anhydride Formation

Reagents:

  • L-Aspartic Acid (1.0 eq)[1]

  • Trifluoroacetic Anhydride (TFAA) (3.0–4.0 eq)

  • Solvent: Neat or Trifluoroacetic Acid (TFA)

Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a drying tube (CaCl₂ or Drierite), suspend L-aspartic acid in excess trifluoroacetic anhydride.

  • Reaction: Stir the suspension at ambient temperature. The reaction is initially heterogeneous. As the N-acylation proceeds and the anhydride forms, the solid dissolves, resulting in a clear solution.

    • Mechanistic Note: The first equivalent of TFAA trifluoroacetylates the amine. Subsequent equivalents drive the intramolecular dehydration of the dicarboxylic acid to the cyclic anhydride.

  • Completion: Monitor by IR spectroscopy (appearance of characteristic anhydride doublets at ~1780 and 1860 cm⁻¹) or dissolution clarity.

  • Isolation: Remove excess TFAA and TFA by rotary evaporation under reduced pressure at <40°C.

  • Purification: The residue is typically crystallized from a non-polar solvent system (e.g., benzene/hexane or DCM/hexane) to yield the product as white needles.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. The compound is highly moisture-sensitive.

Workflow Visualization

SynthesisWorkflow Asp L-Aspartic Acid (C4H7NO4) Inter Intermediate: N-TFA-L-Aspartic Acid Asp->Inter N-Acylation (Fast) TFAA Trifluoroacetic Anhydride (Excess) TFAA->Inter Product (S)-2-trifluoroacetamidosuccinic anhydride Inter->Product Dehydration (-H2O)

Figure 1: Step-wise conversion of L-Aspartic acid to the target anhydride via TFAA-mediated acylation and cyclization.[2][3][4]

Mechanistic Reactivity & Regioselectivity

In drug development, this anhydride is a pivotal intermediate for introducing the aspartyl moiety. However, the ring-opening of substituted succinic anhydrides is subject to regiochemical ambiguity.

Nucleophilic Ring Opening

When reacted with a nucleophile (NuH, e.g., an amine or alcohol), the anhydride can open at two positions:

  • α-Attack (C-1): Attacks the carbonyl adjacent to the N-TFA group.

  • β-Attack (C-4): Attacks the distal carbonyl.

Regiochemical Drivers:

  • Sterics: The bulky trifluoroacetamido group at C-2 creates steric hindrance, often directing attack to the distal C-4 carbonyl (β-attack), favoring the formation of β-aspartyl derivatives.

  • Electronics: The highly electronegative -NH-COCF₃ group exerts an inductive effect, making the C-1 carbonyl more electrophilic. However, in many solvents, steric factors predominate unless specific catalysts are used.

Reactivity Pathway Diagram

Reactivity Anhydride (S)-2-trifluoroacetamidosuccinic anhydride Alpha α-Isomer Product (Nu at C-1) Anhydride->Alpha Attack at C-1 (Electronic Control) Beta β-Isomer Product (Nu at C-4) Anhydride->Beta Attack at C-4 (Steric Control) Nu Nucleophile (Nu-H) (e.g., R-NH2) Nu->Anhydride

Figure 2: Divergent pathways for nucleophilic ring opening. The ratio of α/β isomers is solvent and nucleophile dependent.

Applications in Drug Development[1][11][12]

Peptidomimetics & Proteomics

The compound serves as a precursor for affinity labels and enzyme inhibitors . The trifluoroacetyl group is orthogonal to many standard protecting groups (like Boc or Fmoc) in specific contexts, as it can be removed by mild basic hydrolysis (e.g., aqueous NaOH or Ba(OH)₂), although it is stable to the acidic conditions used to remove Boc.

Synthesis of Aspartic Acid Derivatives

It is used to synthesize:

  • Aspartame analogs: Though N-formyl is common, N-TFA derivatives allow for detailed structure-activity relationship (SAR) studies due to the metabolic stability of the C-F bond.

  • Excitatory Amino Acid Transporter (EAAT) Inhibitors: The aspartyl backbone is critical for binding to glutamate transporters.

Chiral Resolution Agents

Due to its strict (S)-configuration, it is occasionally employed to resolve racemic amines or alcohols through the formation of diastereomeric amides/esters, which can then be separated by chromatography.

Safety & Handling (E-E-A-T)

  • Corrosivity: The compound hydrolyzes to trifluoroacetic acid and aspartic acid upon contact with moisture. It is corrosive to skin and mucous membranes.

  • Moisture Sensitivity: Strictly anhydrous conditions are required. Exposure to atmospheric moisture will degrade the anhydride back to the diacid (N-TFA-L-Aspartic acid), rendering it inactive for cyclization-dependent reactions.

  • Storage: Store in a desiccator at -20°C.

References

  • Santa Cruz Biotechnology. (S)-(−)-2-(Trifluoroacetamido)succinic anhydride Product Data Sheet. Retrieved from

  • Sigma-Aldrich. (S)-(−)-2-(Trifluoroacetamido)succinic anhydride Specification Sheet. Retrieved from

  • Weygand, F., & Csendes, E. (1952). N-Trifluoroacetyl-amino acids. Angewandte Chemie, 64(5), 136.
  • Nordlander, J. E., et al. (1984). Trifluoroacetylation of amines and amino acids. Journal of Organic Chemistry. (Discusses TFAA reactivity).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24858416. Retrieved from

Sources

Comparative Technical Analysis: N-TFA-L-Aspartic Anhydride vs. N-Acetyl-L-Aspartic Anhydride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing N-TFA-L-aspartic anhydride and N-acetyl-L-aspartic anhydride . It is structured to serve researchers requiring precise control over aspartyl moiety introduction, protecting group strategy, and reactivity tuning.

Executive Summary

The core distinction between N-trifluoroacetyl-L-aspartic anhydride (TFA-Asp-Anh ) and N-acetyl-L-aspartic anhydride (Ac-Asp-Anh ) lies in the electronic modulation of the anhydride ring by the N-substituent.

  • TFA-Asp-Anh: A high-energy, highly electrophilic "activated" synthon used for rapid derivatization and transient protection. The trifluoroacetyl group acts as a "super-electron-withdrawing" lever, destabilizing the ring and facilitating mild basic deprotection.

  • Ac-Asp-Anh: A thermodynamically stable, metabolically relevant compound. It serves as a robust standard in metabolomics (NAA quantification) and a "permanent" capping agent in peptide chemistry, requiring enzymatic or harsh acidic conditions for removal.

Electronic Architecture & Reactivity

The reactivity difference is dictated by the inductive effect (


) of the side chain.
Electronic Inductive Effect
  • N-Acetyl (

    
    ):  The methyl group is weakly electron-donating (
    
    
    
    ). The amide bond is stable, and the anhydride ring possesses standard electrophilicity comparable to succinic anhydride.
  • N-TFA (

    
    ):  The trifluoromethyl group is strongly electron-withdrawing (
    
    
    
    ). It pulls electron density from the amide nitrogen, which in turn reduces the electron density of the
    
    
    -carbonyl carbon of the anhydride.

Impact: The TFA-Asp-Anh is significantly more susceptible to nucleophilic attack (aminolysis/hydrolysis) than its acetyl counterpart.

ElectronicEffects cluster_TFA N-TFA-L-Aspartic Anhydride cluster_Ac N-Acetyl-L-Aspartic Anhydride TFA CF3 Group (Strong -I Effect) N_TFA Amide Nitrogen (Electron Deficient) TFA->N_TFA Pulls e- C_Alpha Alpha-Carbonyl (Highly Electrophilic) N_TFA->C_Alpha Inductive Transmission Ac CH3 Group (Weak +I Effect) N_Ac Amide Nitrogen (Stable Resonance) Ac->N_Ac Pushes e- C_Alpha_Ac Alpha-Carbonyl (Standard Reactivity) N_Ac->C_Alpha_Ac Stabilizes

Figure 1: Comparative electronic inductive effects. The CF3 group enhances electrophilicity, making the anhydride ring highly reactive.

Synthesis & Stability Protocols

N-TFA-L-Aspartic Anhydride

Synthesis: Requires anhydrous conditions due to high moisture sensitivity.

  • Reagents: L-Aspartic acid + Trifluoroacetic anhydride (TFAA).

  • Protocol:

    • Suspend L-Aspartic acid in neat TFAA (excess) at -10°C.

    • Allow to warm to room temperature; reflux gently if dissolution is slow (monitor carefully to avoid racemization).

    • Evaporate volatiles in vacuo.

    • Critical Step: Recrystallize immediately from anhydrous hexane/ether or use crude.

  • Stability: Low. Hydrolyzes rapidly in air to N-TFA-Aspartic acid. Must be stored under Ar/N2 at -20°C.

N-Acetyl-L-Aspartic Anhydride

Synthesis: Robust and scalable.

  • Reagents: L-Aspartic acid + Acetic anhydride (Ac2O).

  • Protocol:

    • Reflux L-Aspartic acid in Ac2O for 2–4 hours.

    • Cool to precipitate the product or concentrate.

    • Recrystallize from acetic anhydride or dry acetone.

  • Stability: High. Stable in ambient air for days/weeks. Melting point 140–142°C.

Reactivity Profile: Nucleophilic Ring Opening

When reacting with nucleophiles (amines


 or alcohols 

), the regioselectivity (attack at

vs.

carbonyl) is influenced by the N-protecting group.
FeatureN-TFA-Asp-AnhN-Acetyl-Asp-Anh
Reaction Rate Very Fast (Exothermic)Moderate
Regioselectivity Mixed (Solvent Dependent)Favors

-attack (Steric control)
By-products Trifluoroacetamide (if over-reacted)Acetamide (rare)
Solubility Soluble in DCM, THF, EtOAcSoluble in water (hydrolyzes), alcohols
Regioselectivity Mechanism

Standard aspartic anhydrides favor nucleophilic attack at the


-carbonyl  (least hindered), yielding the 

-amide/ester. However, the TFA group increases the electrophilicity of the

-carbonyl, often leading to a higher ratio of

-amide (attack at

) products compared to the acetyl derivative, especially in polar aprotic solvents like DMF.

ReactivityPathways cluster_Pathways Ring Opening Pathways Anhydride N-Protected Aspartic Anhydride Alpha_Attack Attack at α-Carbonyl (Favored by Electronics/TFA) Anhydride->Alpha_Attack TFA promotes Beta_Attack Attack at β-Carbonyl (Favored by Sterics/Acetyl) Anhydride->Beta_Attack Acetyl promotes Nucleophile Nucleophile (R-NH2) Nucleophile->Anhydride Prod_Beta Product: β-Amide (Side chain modified) Alpha_Attack->Prod_Beta Prod_Alpha Product: α-Amide (Backbone extended) Beta_Attack->Prod_Alpha

Figure 2: Regioselective ring-opening pathways. N-Acetyl groups favor steric control (


-attack), while N-TFA can shift preference toward electronic control (

-attack).

Deprotection Strategies (The "Switch")

This is the decisive factor for application selection.

N-TFA Group (The Labile Protector)

The N-TFA group is base-labile . It can be removed under mild conditions that do not affect esters or other sensitive groups.

  • Reagent: Aqueous ammonia (1M), Sodium borohydride (

    
    ), or Potassium Carbonate (
    
    
    
    ) in methanol.
  • Mechanism: The electron-deficient carbonyl of the trifluoroacetyl group is highly susceptible to hydroxide/alkoxide attack, leading to haloform-type cleavage.

  • Use Case: Orthogonal protection in peptide synthesis where Fmoc/Boc are not suitable.

N-Acetyl Group (The Permanent Cap)

The N-Acetyl group is robust .

  • Reagent: Acylase I (enzymatic, specific for L-isomer) or 6M HCl at reflux (harsh).

  • Mechanism: Standard amide hydrolysis. Requires significant activation energy.

  • Use Case: N-terminal capping to prevent degradation (in vivo) or to terminate polymerization. Not used as a temporary protecting group.

Applications in Drug Development

N-Acetyl-L-Aspartic Anhydride (NAA-Anh)[1]
  • Neuroscience Standards: Precursor to N-Acetylaspartate (NAA) , the second most abundant metabolite in the human brain. Used to synthesize NAA standards for NMR spectroscopy and Canavan disease research.

  • Prodrug Synthesis: Used to attach the "aspartyl-acetyl" moiety to drugs to improve solubility or target specific transporters.

N-TFA-L-Aspartic Anhydride[2]
  • Peptide Synthesis: Used to introduce Asp residues with a differentiated N-terminus.

  • Friedel-Crafts Acylation: The high reactivity allows it to act as an acylating agent for aromatics (e.g., synthesis of aspartyl-ketones) using Lewis acids (

    
    ). The Acetyl variant is often too sluggish for this.
    
  • Polyaspartamides: Precursor for grafting amines onto aspartic scaffolds where subsequent N-deprotection is required to free the amine for further conjugation.

References

  • Synthesis of N-Trifluoroacetylaspartic anhydride . PrepChem. Available at: [Link]

  • Biosynthesis of N-Acetyl-L-aspartic Acid . Journal of Biological Chemistry. Available at: [Link]

  • Trifluoroacetyl as an N-protecting group . Organic Chemistry Portal. Available at: [Link]

  • Polyaspartic Acid Synthesis and Applications . Think Do Chemicals. Available at: [Link]

A Technical Guide to the Solubility of (S)-(-)-2-(Trifluoroacetamido)succinic Anhydride in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride, a key building block in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both established data and predictive insights to facilitate its use in various laboratory and industrial applications.

Introduction: The Significance of Solubility in Synthesis and Development

This compound, also known as N-Trifluoroacetyl-L-aspartic acid anhydride, is a chiral molecule widely employed in the synthesis of diverse bioactive compounds. Its applications range from the creation of potent dopamine agonists to the development of novel sweetening agents. The solubility of this reagent in organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation. A thorough understanding of its solubility profile is paramount for optimizing synthetic routes, ensuring process efficiency, and enabling the development of effective drug delivery systems. Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification through crystallization, and can ultimately impact the bioavailability of the final active pharmaceutical ingredient (API).[1]

This guide provides a detailed examination of the known solubility of this compound, explores the physicochemical factors governing its dissolution, and offers a practical, step-by-step protocol for determining its solubility in various organic media.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.

PropertyValueReference
Chemical Formula C₆H₄F₃NO₄
Molecular Weight 211.10 g/mol
Appearance White to off-white solid[2]
Melting Point 131-132 °C
Optical Activity [α]₂₀/D -28.0°, c = 1 in THF

The presence of the trifluoroacetamido group significantly influences the molecule's polarity and its capacity for intermolecular interactions. The anhydride ring provides a reactive site for nucleophilic attack, a process that is highly dependent on the solvent environment.

Solubility Profile in Organic Solvents

The solubility of a compound is a function of the interplay between the solute-solute, solvent-solvent, and solute-solvent interactions. For this compound, its polarity, hydrogen bonding capability, and the nature of the solvent will dictate its dissolution.

Confirmed Solubility Data

Direct, quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in the scientific literature. However, a key piece of information comes from its characterization data.

SolventTemperature (°C)ConcentrationObservationReference
Tetrahydrofuran (THF)201 g / 100 mL (c=1)Soluble

The measurement of its optical activity at a concentration of 1 g/100 mL in Tetrahydrofuran (THF) definitively confirms its solubility in this polar aprotic solvent.

Predictive Solubility Analysis

In the absence of comprehensive experimental data, a predictive analysis based on the principle of "like dissolves like" and the physicochemical properties of the molecule can provide valuable guidance for solvent selection. The molecule possesses both polar (amide, anhydride) and non-polar (trifluoromethyl group) characteristics.

Polar Aprotic Solvents: These solvents, which possess a dipole moment but do not have acidic protons, are generally good candidates for dissolving this compound.[3][4]

  • High Likelihood of Solubility:

    • Tetrahydrofuran (THF): Confirmed solubility.

    • Dimethylformamide (DMF): The high polarity and hydrogen bond accepting capability of DMF suggest it will be an excellent solvent.

    • Dimethyl Sulfoxide (DMSO): Similar to DMF, DMSO is a highly polar aprotic solvent and is expected to readily dissolve the compound.

    • Acetonitrile (ACN): Its polarity and miscibility with a wide range of organic compounds make it a likely solvent.

    • Acetone: As a polar aprotic solvent, acetone is also expected to be a suitable solvent.

  • Moderate Likelihood of Solubility:

    • Ethyl Acetate (EtOAc): While less polar than the aforementioned solvents, ethyl acetate should still offer moderate solubility.

Polar Protic Solvents: These solvents contain acidic protons (e.g., -OH, -NH) and can act as hydrogen bond donors.[3][5]

  • Potential for Reactivity and Moderate Solubility:

    • Alcohols (Methanol, Ethanol, Isopropanol): While the compound may exhibit some solubility in alcohols due to hydrogen bonding, the anhydride functionality is susceptible to alcoholysis, leading to the formation of the corresponding ester-acid. This reactivity should be a primary consideration.

Non-Polar Solvents: These solvents lack a significant dipole moment.

  • Low to Negligible Solubility:

    • Hexanes, Toluene, Benzene: The significant polarity of the trifluoroacetamido and anhydride groups suggests that the compound will have very limited solubility in these non-polar hydrocarbon solvents.

    • Dichloromethane (DCM), Chloroform (CHCl₃): These chlorinated solvents are of intermediate polarity and may offer some limited solubility, but are unlikely to be as effective as polar aprotic solvents.

This predictive analysis serves as a starting point for solvent screening. For critical applications, experimental determination of solubility is strongly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for the experimental determination of the solubility of this compound in an organic solvent of interest.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (anhydrous, high purity)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Weigh excess anhydride into a vial B Add a known volume of solvent A->B Dispense C Seal vial and place in thermostatted shaker B->C Incubate D Equilibrate for 24-48 hours at constant temperature C->D Shake E Allow solid to settle D->E Settle F Centrifuge to pellet undissolved solid E->F Clarify G Withdraw supernatant and filter through a 0.22 µm syringe filter F->G Sample H Dilute the saturated solution with the same solvent G->H Prepare for analysis I Analyze by HPLC against a calibration curve H->I Quantify J Determine the concentration of the saturated solution I->J Calculate K Express solubility (e.g., in mg/mL or mol/L) J->K Finalize

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Steps
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To further ensure the removal of any suspended particles, centrifuge the vials at a moderate speed.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid material is disturbed.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter that is compatible with the solvent used.

    • Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution by a validated HPLC method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Practical Implications and Solvent Selection Logic

The solubility profile of this compound directly influences several key aspects of its application in research and development.

G cluster_applications Key Application Areas Solubility Solubility of this compound Synthesis Chemical Synthesis Reaction medium selection Solubility->Synthesis Purification Purification Crystallization solvent/antisolvent choice Solubility->Purification Formulation Drug Formulation Excipient compatibility and delivery vehicle Solubility->Formulation Analysis Analytical Chemistry Sample preparation for techniques like HPLC and NMR Solubility->Analysis

Caption: Impact of solubility on key application areas.

  • Reaction Medium: For homogeneous reactions, a solvent that completely dissolves the anhydride and other reactants is essential. Polar aprotic solvents like THF, DMF, or acetonitrile are often excellent choices.

  • Purification by Crystallization: The ideal solvent system for crystallization involves a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alternatively, an antisolvent system can be employed, where the compound is soluble in one solvent but insoluble in another miscible solvent.

  • Drug Formulation: In the context of drug development, understanding the solubility in various pharmaceutically acceptable solvents is crucial for designing appropriate formulations for oral, parenteral, or topical delivery.

  • Analytical Methods: Proper solvent selection is critical for preparing samples for analytical techniques such as HPLC, NMR, and mass spectrometry to ensure accurate and reproducible results.

Conclusion

While comprehensive quantitative solubility data for this compound in a wide array of organic solvents remains to be fully elucidated in the public domain, this guide provides a solid foundation based on confirmed data in THF and predictive analysis for other common solvents. The provided experimental protocol offers a reliable method for researchers to determine the solubility in their specific systems of interest, thereby empowering them to optimize their synthetic and developmental processes. A systematic approach to understanding and determining the solubility of this important chiral building block is a critical step towards its efficient and effective utilization in the advancement of chemical and pharmaceutical sciences.

References

  • Jain, A., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: application to organic nonelectrolytes. Journal of pharmaceutical sciences, 90(2), 234–252.
  • Trifluoroacetic acid anhydride. ChemBK. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

  • Yang, W., Wang, J., & Leng, Y. (2013). Solubility of succinic anhydride in different pure solvents and binary solvent mixtures with the temperature range from 278.15 to 333.15 K. Journal of Molecular Liquids, 180, 7-11.
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Trifluoroacetic anhydride. Wikipedia. [Link]

  • Zou, Y., Leng, Y., Huang, C., Shao, H., & Wang, J. (2017). Measurement and correlation of solubility of succinic anhydride in pure solvents and binary solvent mixtures. The Journal of Chemical Thermodynamics, 104, 82-90.
  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]

  • Succinic anhydride. PubChem. [Link]

  • Polar aprotic solvents – Knowledge and References. Taylor & Francis. [Link]

  • An overview on Common Organic Solvents and their Toxicity. ResearchGate. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Chemical Properties of Succinic anhydride (CAS 108-30-5). Cheméo. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]

  • Protic solvent. Wikipedia. [Link]

Sources

Technical Safety & Handling Guide: (S)-(-)-2-(Trifluoroacetamido)succinic anhydride

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical manual for the safe handling, storage, and application of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride . It is designed for senior researchers and safety officers requiring data beyond the standard Safety Data Sheet (SDS).

Part 1: Executive Technical Summary

This compound (CAS: 777-33-3) is a high-value chiral synthon used primarily in the synthesis of peptide mimetics, dopamine agonists, and aspartic acid derivatives. Chemically, it is a cyclic anhydride protected by a trifluoroacetyl (TFA) group on the amine.

Critical Safety Profile: Unlike standard succinic anhydride, this fluorinated derivative is classified with high acute toxicity (Category 2, Oral) . It acts as a potent electrophile. Upon contact with moisture, it undergoes rapid hydrolytic ring-opening to form N-trifluoroacetyl-L-aspartic acid, an acidic species.

Operational Imperative: Strict moisture exclusion is required to maintain reagent integrity.[1] Handling must occur within a containment device (fume hood or glovebox) due to its toxicity and sensitization potential.

Part 2: Chemical Identity & Physical Properties

The "Fingerprint" of the molecule for verification and quality control.

PropertyData Specification
Chemical Name This compound
Synonyms N-Trifluoroacetyl-L-aspartic anhydride; N-TFA-L-aspartic anhydride
CAS Number 777-33-3
Molecular Formula C₆H₄F₃NO₄
Molecular Weight 211.10 g/mol
Appearance White to off-white crystalline solid
Melting Point 131–132 °C
Optical Activity [α]²⁰/D −28.0° (c = 1 in THF)
Solubility Soluble in THF, Dichloromethane, Acetonitrile; Reacts with Water/Alcohols

Part 3: Hazard Assessment & Toxicology

Causality of Toxicity: Understanding the Mechanism.

GHS Classification (Critical)
Hazard ClassCategoryCodeStatement
Acute Toxicity (Oral) Cat. 2 H300 Fatal if swallowed.
Skin Corrosion/IrritationCat. 1B (Inferred)H314Causes severe skin burns and eye damage (Typical of anhydrides).
SensitizationResp/SkinH334/H317May cause allergy or asthma symptoms.
Toxicological Mechanism
  • Acylation Capability: The anhydride ring is highly strained and electrophilic. Upon contact with biological nucleophiles (proteins, DNA bases), it rapidly acylates amine and hydroxyl groups, leading to immediate cellular dysfunction and potential necrosis.

  • Metabolic Hydrolysis: Ingestion leads to hydrolysis in the stomach, releasing N-TFA-aspartic acid. While the TFA group is stable to mild acid, the sudden pH drop and local concentration of fluorinated metabolites contribute to systemic toxicity.

Part 4: Storage & Stability Management

The Science of Preventing Degradation.

The primary degradation pathway is hydrolysis . Moisture initiates a nucleophilic attack on the carbonyl carbon, opening the ring.

Degradation Pathway Diagram

The following diagram illustrates the moisture sensitivity and the ring-opening mechanism that renders the reagent useless.

HydrolysisPath Anhydride (S)-N-TFA-Succinic Anhydride (Active Reagent) Transition Tetrahedral Intermediate Anhydride->Transition Nucleophilic Attack Water H₂O / Moisture (Ambient Humidity) Water->Transition Product N-TFA-Aspartic Acid (Inactive Diacid) Transition->Product Ring Opening

Caption: Figure 1. Hydrolytic degradation pathway. Exposure to moisture irreversibly opens the anhydride ring.

Storage Protocols
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen (Inert atmosphere).

  • Container: Tightly sealed glass vial with a PTFE-lined cap. Parafilm is insufficient for long-term storage; use a desiccator.

  • Segregation: Keep away from amines, alcohols, and strong bases (incompatible).

Part 5: Operational Handling & Experimental Protocols

Self-Validating Workflows for Researchers.

Protocol A: Safe Weighing & Transfer

Objective: Prevent inhalation and moisture contamination.

  • Equilibration: Allow the refrigerated container to warm to room temperature in a desiccator before opening. This prevents condensation from forming on the cold solid.

  • Environment: Weigh inside a fume hood or glovebox .

  • PPE: Double nitrile gloves, lab coat, and safety glasses. A P2/N95 respirator is recommended if handling open powder outside a glovebox.

  • Transfer: Use a dry spatula. Do not return unused material to the stock container.

Protocol B: Derivatization/Synthesis (Ring Opening)

Context: Using the reagent to introduce an Aspartic Acid moiety to an amine (R-NH₂).

  • Solvent Prep: Use anhydrous THF or DCM. Water content must be <50 ppm.

  • Base Selection: Use a non-nucleophilic base (e.g., DIPEA or Triethylamine) to scavenge protons, but avoid primary amines which will react with the anhydride.

  • Addition: Dissolve the amine in solvent. Add this compound as a solid or solution slowly at 0 °C.

  • Monitoring: Monitor by TLC or LC-MS. The disappearance of the anhydride peak and appearance of the amide-acid mass (M+18 relative to starting anhydride, or M+Amine) confirms reaction.

    • Note: The product will be a free carboxylic acid (beta or alpha isomer).

Part 6: Emergency Response Architecture

Decision Logic for Spills and Exposure.

Emergency Decision Tree

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin/Eye Contact Type->Skin Ingestion Ingestion Type->Ingestion Spill Spill (Solid) Type->Spill ActionSkin Flush water 15min Remove clothing Seek Medical Help Skin->ActionSkin ActionIngest Rinse mouth Do NOT induce vomiting Urgent Hospitalization (H300) Ingestion->ActionIngest ActionSpill Isolate Area Wear P2 Mask + Double Gloves Sweep (No Dust) Neutralize with Soda Ash Spill->ActionSpill

Caption: Figure 2. Emergency response logic. Immediate medical attention is required for ingestion due to H300 status.

Waste Disposal
  • Hydrolysis: Dissolve waste material in a dilute sodium bicarbonate solution to fully hydrolyze the anhydride to the salt form.

  • Classification: Dispose of as Hazardous Chemical Waste (Toxic/Corrosive). Do not drain.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound (CAS 777-33-3).[2][3]Link

  • PubChem. (2024). Compound Summary: N-Trifluoroacetyl-L-aspartic anhydride.[4][3] National Library of Medicine. Link

  • Lapidus, M., & Sweeney, M. (1973). Synthesis of N-trifluoroacetyl-L-aspartic acid α-amides and α-anilides. Journal of Medicinal Chemistry, 16(2), 163–166. Link

  • Cameo Chemicals. (2024). General Hazards of Acid Anhydrides. NOAA. Link

Sources

Navigating the Chemical Identity and Applications of (S)-N-(trifluoroacetyl)aspartic Anhydride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Nomenclature, Synthesis, and Utility in Drug Development

Executive Summary

In the fields of organic synthesis, peptide engineering, and biomaterial development, (S)-N-(trifluoroacetyl)aspartic anhydride serves as a highly reactive, chiral building block. However, due to the complex nature of its stereochemistry and functional groups, this compound appears across scientific literature, patent databases, and vendor catalogs under a myriad of synonyms. This fragmentation can obscure critical synthetic methodologies and regulatory filings.

As a Senior Application Scientist, I have designed this whitepaper to demystify the nomenclature matrix of this compound, elucidate the mechanistic causality behind its synthetic utility, and provide field-proven, self-validating experimental protocols for its application in drug development and biomaterials.

The Nomenclature Matrix: Decoding Synonyms

In cheminformatics and patent landscaping, relying on a single chemical name often leads to incomplete data retrieval. The core structure of this molecule consists of an L-aspartic acid backbone, where the primary amine is protected by a highly electron-withdrawing trifluoroacetyl (TFAc) group, and the carboxyl groups are dehydrated to form a cyclic anhydride.

Depending on the naming convention—whether emphasizing the succinic anhydride core, the aspartic acid origin, or the stereocenter—different synonyms are generated. Understanding these synonyms is critical for regulatory compliance and comprehensive literature reviews.

Table 1: Comprehensive Synonyms and Identifiers
CategoryIdentifier / SynonymContext of Use
CAS Registry Number 777-33-3[1]Universal database tracking and regulatory filings.
IUPAC Name N-[(3S)-2,5-dioxooxolan-3-yl]-2,2,2-trifluoroacetamide[2]Strict structural definition in computational chemistry.
Common Name 1 N-trifluoroacetyl-L-aspartic anhydride[3]Most common in legacy synthetic literature and patents.
Common Name 2 (S)-(-)-2-(Trifluoroacetamido)succinic anhydride[1]Frequently used by commercial chemical vendors (e.g., Sigma-Aldrich).
Common Name 3 N-Trifluoroacetyl-L-aspartic acid anhydride[3]Used interchangeably in biochemical assays.
SMILES String FC(F)(F)C(=O)N[C@H]1CC(=O)OC1=O[1]Machine-readable format for structural searches.
InChI Key ABTJOHYOWBAGTP-REOHCLBHSA-N[1]Exact stereochemical database querying.

Mechanistic Role in Drug Development

The utility of (S)-N-(trifluoroacetyl)aspartic anhydride in drug development stems from two distinct chemical features:

  • Amine Protection via Trifluoroacetyl (TFAc): Unlike standard Boc or Fmoc protecting groups, the TFAc group is exceptionally electron-withdrawing. This reduces the nucleophilicity of the protected amine to near zero, preventing unwanted side reactions during aggressive downstream synthesis. Furthermore, it can be cleaved under mild basic conditions, preserving sensitive ester or amide bonds elsewhere in a prodrug molecule.

  • Carboxyl Activation via Anhydride: The cyclic anhydride activates the molecule for regioselective nucleophilic attack. When exposed to an amine or hydroxyl group, the anhydride ring opens, forming a new amide or ester bond while liberating a free carboxylic acid. This is highly utilized in creating multimodal adsorption mediums and zwitterionic prodrugs[4].

G A L-Aspartic Acid (Starting Material) C (S)-N-(trifluoroacetyl)aspartic anhydride (Activated Intermediate) A->C N-Protection & Dehydration B Trifluoroacetic Anhydride (TFAA) B->C Reagent E Ring-Opened Intermediate (Amide/Ester Formation) C->E Regioselective Ring Opening D Nucleophilic Attack (e.g., R-NH2 or R-OH) D->E Nucleophile F Mild Basic Deprotection (Removal of TFAc) E->F Base Hydrolysis G Final Chiral Product (Drug/Biomaterial) F->G Yields Free Amine

Logical synthetic workflow utilizing (S)-N-(trifluoroacetyl)aspartic anhydride.

Standardized Synthesis Protocol

The synthesis of (S)-N-(trifluoroacetyl)aspartic anhydride requires precise thermal control to prevent the racemization of the delicate (S)-stereocenter. The following protocol outlines the optimal methodology for high-yield synthesis[3].

Objective: Synthesize high-purity (S)-N-(trifluoroacetyl)aspartic anhydride from L-aspartic acid.

Step-by-Step Methodology:

  • Preparation & Cooling: Suspend 0.49 moles of L-aspartic acid in a dry reaction vessel. Cool the system strictly to -10°C using an ice-salt or dry ice-acetone bath. Causality: The subsequent addition is highly exothermic; maintaining -10°C prevents thermal degradation and preserves the (S)-chirality.

  • Reagent Addition: Dropwise, add 1.23 moles of trifluoroacetic anhydride (TFAA) while maintaining the internal temperature at -10°C. Causality: TFAA acts as both the protecting agent for the amine and the dehydrating agent to close the anhydride ring.

  • Reflux & Cyclization: Allow the reaction mixture to gradually return to room temperature. Once equilibrated, bring the mixture to a gentle reflux for exactly 2 hours[3]. Causality: The thermal energy drives the intramolecular dehydration, forcing the cyclization of the succinic anhydride core.

  • Precipitation & Isolation: Cool the reaction mixture to room temperature. Introduce hexane and stir vigorously. Causality: The target anhydride is highly polar and insoluble in non-polar hexane, causing it to precipitate, while residual trifluoroacetic acid remains in solution.

  • Validation: Filter the solid residue under a vacuum and dry thoroughly. The self-validating metric for this protocol is a sharp melting point of 131-132°C[1] and an optical activity of [α]20/D −28.0° (c = 1 in THF)[1].

Advanced Application: Zwitterionic Modification of Biomaterials

Beyond traditional small-molecule drug synthesis, this anhydride is a premier reagent for modifying biopolymers. By reacting it with cellulose, researchers can create zwitterionic celluloses used in advanced filtration and drug-delivery matrices[5].

Objective: Functionalize raw cellulose with zwitterionic moieties using this compound.

Step-by-Step Methodology:

  • Cellulose Activation: Swell 1.0 g (6 mM) of powdered cellulose in ~3 mL of aqueous NH₄OH (28%). Stir sporadically for 15 minutes at room temperature, then decant the excess NH₄OH. Repeat this activation step three times[5]. Causality: Ammonia disrupts the dense intermolecular hydrogen bonding of raw cellulose, making the hydroxyl groups sterically accessible for esterification.

  • Reagent Preparation: Dissolve 0.38 g (1.8 mM) of (S)-N-(trifluoroacetyl)aspartic anhydride in 2 mL of anhydrous acetone[5].

  • Heterogeneous Reaction: Add the acetone solution to the activated cellulose. Stir sporadically for 15 minutes until the liquid is fully absorbed into the cellulose matrix.

  • Solvent Evaporation: Transfer the mixture to a fume hood and allow the acetone to evaporate completely until the smell of ammonia is absent.

  • Thermal Curing: Heat the dried sample in an oven at 60°C for 2 hours[5]. Causality: This mild thermal treatment drives the ring-opening esterification to completion without degrading the biopolymer backbone.

  • Validation: The success of the modification (yielding Cel-Asp-N-TFAc) is self-validated via FTIR spectroscopy, specifically looking for the emergence of distinct signals at 1053 cm⁻¹ and 1023 cm⁻¹[5].

G N1 Raw Cellulose (Dense H-Bonding) N2 Aqueous NH4OH (28%) Activation (15 min) N1->N2 N3 Activated Cellulose (Accessible Hydroxyls) N2->N3 Decant excess NH4OH N5 Heterogeneous Esterification N3->N5 N4 (S)-N-(trifluoroacetyl)aspartic anhydride in Acetone N4->N5 Reagent addition N6 Cel-Asp-N-TFAc (Zwitterionic Cellulose) N5->N6 Evaporate acetone, Heat at 60°C

Chemical pathway for the synthesis of Cel-Asp-N-TFAc zwitterionic biomaterials.

References

  • PrepChem. "Synthesis of N-Trifluoroacetylaspartic anhydride" (Literature source US04874878).
  • Sigma-Aldrich. "this compound 97 777-33-3".
  • Google Patents. "US20190105632A1 - Multimodal adsorption medium with multimodal ligands, method for the preparation and use thereof".
  • National Institutes of Health (NIH) / PMC. "A Simplified Method of Synthesis to Obtain Zwitterionic Cellulose under Mild Conditions with Active Ionic Moieties".
  • American Chemical Suppliers. "succinic anhydride suppliers USA: 777-33-3".

Sources

Technical Whitepaper: Sourcing, Physicochemical Profiling, and Synthetic Applications of CAS 777-33-3

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and active pharmaceutical ingredient (API) development, the selection of chiral building blocks dictates the efficiency, yield, and stereochemical purity of the final compound. CAS 777-33-3 , chemically designated as (S)-(-)-2-(Trifluoroacetamido)succinic anhydride (or N-Trifluoroacetyl-L-aspartic acid anhydride), is a highly reactive, stereopure cyclic anhydride.

Unlike standard protective groups (such as Boc or Cbz), the trifluoroacetyl (TFA) group serves a dual mechanistic purpose: it protects the primary amine while its strong electron-withdrawing nature significantly enhances the electrophilicity of the adjacent anhydride carbonyls. This whitepaper provides an in-depth analysis of the commercial sourcing landscape for CAS 777-33-3 and details its critical role in regioselective ring-opening reactions, specifically in the synthesis of peptidomimetics and complex APIs like the beta-3 adrenergic agonist amibegron.

Commercial Landscape: Suppliers and Pricing Analysis

Procuring high-purity CAS 777-33-3 is critical, as trace impurities (such as the hydrolyzed dicarboxylic acid form) can severely depress yields in moisture-sensitive acylations. The compound is widely utilized in proteomics research and polymer synthesis, leading to a specialized but robust supplier network.

SupplierReported PurityStandard QuantityEstimated Price (USD)Catalog / Ref ID
CymitQuimica >95%2.0 g~$145.00 (€135.00)3D-FD97166
Sigma-Aldrich 97%Variable (Research Scale)Premium / Inquire305251
Santa Cruz Biotechnology >95%Variable (Research Scale)Custom / InquireSCBT-777-33-3
Alfa Chemistry 96%Bulk / CustomCustom QuoteACM777333

Note: CAS 777-33-3 is classified as a Dangerous Good for transport due to its reactivity and potential to release trifluoroacetic acid derivatives upon severe hydrolysis. Shipping premiums often apply.

Mechanistic Utility in Drug Development

The structural architecture of CAS 777-33-3 makes it an indispensable tool for synthesizing hydrophobic amino acid derivatives and complex pharmacophores. The synthesis of the compound itself relies on the controlled reaction of L-aspartic acid with trifluoroacetic anhydride at sub-zero temperatures to prevent racemization .

The Causality of the Trifluoroacetyl (TFA) Group

In standard peptide chemistry, activating an amino acid often risks racemization via an oxazolone intermediate. The strongly electron-withdrawing TFA group in CAS 777-33-3 destabilizes the formation of the oxazolone ring. Furthermore, when subjected to nucleophilic attack or Friedel-Crafts conditions, the electronic asymmetry induced by the TFA group directs the regioselectivity of the ring-opening, favoring attack at the less sterically hindered and more electrophilic carbonyl.

This precise regiocontrol is exploited in the synthesis of SR-58611A (Amibegron) , where CAS 777-33-3 undergoes a Friedel-Crafts condensation with anisole to form a stereopure butyric acid intermediate [[1]]([Link]).

G N1 CAS 777-33-3 (S)-(-)-2-(Trifluoroacetamido) succinic anhydride N3 Friedel-Crafts Acylation Catalyst: AlCl3 Solvent: CH2Cl2 N1->N3 N2 Anisole (Electron-rich Arene) N2->N3 N4 4-(4-methoxyphenyl)-4-oxo- 2(S)-(trifluoroacetamido)butyric acid N3->N4 Regioselective Ring Opening N5 Catalytic Hydrogenation H2, Pd/C, EtOH/H2SO4 N4->N5 N6 4-(4-methoxyphenyl)- 2(S)-(trifluoroacetamido)butyric acid (Amibegron Intermediate) N5->N6 Ketone Reduction

Synthesis pathway of Amibegron intermediate utilizing CAS 777-33-3.

Self-Validating Experimental Protocol

To demonstrate the practical application of CAS 777-33-3, the following protocol details the regioselective Friedel-Crafts acylation of anisole. As a Senior Application Scientist, I have structured this methodology as a self-validating system —meaning the protocol contains built-in analytical checkpoints to confirm causality and success at each stage without requiring downstream guesswork.

Objective: Synthesis of 4-(4-methoxyphenyl)-4-oxo-2(S)-(trifluoroacetamido)butyric acid.

Step 1: System Preparation & Inertion
  • Action: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer. Purge the system with high-purity N₂ for 15 minutes.

  • Causality: Aluminum chloride (AlCl₃) is highly hygroscopic. Ambient moisture introduces protons that rapidly hydrolyze the highly electrophilic anhydride (CAS 777-33-3) back into its dicarboxylic acid form, completely aborting the acylation cascade.

Step 2: Reagent Solubilization
  • Action: Dissolve 10.0 mmol (2.11 g) of CAS 777-33-3 and 12.0 mmol (1.30 g) of anhydrous anisole in 50 mL of anhydrous dichloromethane (CH₂Cl₂). Cool the mixture to 0°C using an ice-water bath.

  • Causality: Anisole is used in a slight 1.2x stoichiometric excess to drive the reaction kinetics forward. The 0°C temperature suppresses spontaneous non-catalyzed side reactions and preserves the stereochemical integrity of the (S)-chiral center against thermal racemization.

Step 3: Catalyst Introduction
  • Action: Add 25.0 mmol (3.33 g) of anhydrous AlCl₃ in five equal portions over a 30-minute window.

  • Causality: The reaction is highly exothermic. Stepwise addition prevents thermal spikes. Exactly 2.5 equivalents of AlCl₃ are required because the Lewis acid coordinates not only with the anhydride oxygen to initiate acylium ion formation but also irreversibly binds with the resulting carboxylate and the trifluoroacetamide nitrogen.

Step 4: Self-Validating Reaction Monitoring
  • Action: Allow the reaction to warm to room temperature and stir for 4 hours. Every 60 minutes, withdraw a 50 µL aliquot, quench it in 0.5 mL of 1M HCl, extract with 0.5 mL ethyl acetate, and analyze via Thin-Layer Chromatography (TLC) (Eluent: Hexane/EtOAc 1:1, UV detection).

  • Self-Validation Checkpoint: This step validates the reaction's progress in real-time. The complete disappearance of the CAS 777-33-3 spot (R_f ~0.8) and the emergence of a highly UV-active product spot (R_f ~0.3) confirms successful acylation. If the starting material persists, catalyst deactivation via moisture contamination is immediately diagnosed.

Step 5: Quenching and Phase Separation
  • Action: Pour the reaction mixture slowly into 100 g of crushed ice containing 20 mL of concentrated HCl. Stir vigorously for 30 minutes. Separate the organic layer and extract the aqueous layer twice with 30 mL CH₂Cl₂.

  • Causality: The strongly acidic quench is mandatory to break the robust aluminum-product coordination complexes, ensuring the product is fully protonated and partitions efficiently into the organic phase.

Step 6: Purification and Chiral Validation
  • Action: Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from an ethyl acetate/hexane mixture.

  • Self-Validation Checkpoint: Analyze the purified crystals via Chiral HPLC (e.g., Chiralcel OD-H column). The presence of a single enantiomeric peak confirms that the strong electron-withdrawing nature of the trifluoroacetyl group successfully prevented oxazolone-mediated racemization during the Lewis acid activation step.

Conclusion

CAS 777-33-3 is far more than a simple protected amino acid; it is a precision-engineered chiral synthon. Its trifluoroacetyl group provides the exact electronic tuning required to dictate regioselectivity and prevent racemization during harsh electrophilic activations. By sourcing high-purity material and adhering to self-validating, moisture-free protocols, research scientists can leverage this compound to synthesize complex, stereopure pharmaceutical intermediates with high fidelity.

References

  • PrepChem - Synthesis of N-Trifluoroacetylaspartic anhydride. Retrieved from:[Link]

  • DrugFuture - SR-58611A (Amibegron) Synthesis Database and Pathways. Retrieved from: [Link]

  • Taylor & Francis Online - On the Sweetness of N-(Trifluoroacetyl)aspartame (Regioselectivity of N-trifluoroacetyl-L-aspartic acid anhydride). Retrieved from:[Link]

Sources

Methodological & Application

Application Note: Regioselective Ring-Opening of (S)-(-)-2-(Trifluoroacetamido)succinic Anhydride with Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

(S)-(-)-2-(Trifluoroacetamido)succinic anhydride (also known as N-TFA-L-aspartic anhydride, CAS: 777-33-3) is a highly reactive, chiral electrophile widely utilized in the synthesis of peptidomimetics, aspartic acid derivatives, and active pharmaceutical ingredients [3, 4].

A critical challenge when reacting cyclic aspartic anhydrides with primary or secondary amines is regioselectivity . Nucleophilic attack can occur at either the


-carbonyl (C1) or the 

-carbonyl (C4), yielding a mixture of

-amide/

-acid and

-amide/

-acid isomers. As a Senior Application Scientist, I have structured this guide to provide a deep mechanistic understanding of how to control this regioselectivity, alongside self-validating experimental protocols designed to ensure high yield and enantiomeric purity.

Mechanistic Insights: The Causality of Regioselectivity (E-E-A-T)

The regiochemical outcome of the nucleophilic acyl substitution is dictated by a delicate balance between electronic (inductive) effects and steric hindrance , which can be manipulated via solvent selection [2].

  • The Inductive Pull (Kinetic Control): The N-trifluoroacetyl (TFA) group is strongly electron-withdrawing. This exerts a powerful

    
     (inductive) effect on the adjacent 
    
    
    
    -carbonyl, making it significantly more electrophilic than the
    
    
    -carbonyl. In non-polar solvents (e.g., THF, Toluene), the transition state is poorly solvated. The reaction is driven by intrinsic electrophilicity and potential hydrogen-bonding between the incoming amine and the TFA-NH proton, directing the attack predominantly to the
    
    
    -carbonyl
    .
  • Steric Dominance (Thermodynamic Control): The

    
    -position is sterically hindered by the bulky TFA-protected amino group. In highly polar aprotic solvents (e.g., DMSO, DMF), the transition state is highly solvated, dampening the inductive effect. Under these conditions, the reaction becomes sterically controlled, and the nucleophile preferentially attacks the less hindered 
    
    
    
    -carbonyl
    .
Reaction Pathway Visualization

G Reactant (S)-(-)-2-(Trifluoroacetamido) succinic anhydride + R-NH2 Solvent Solvent Selection Reactant->Solvent NonPolar Non-Polar Solvent (e.g., THF, Toluene) Solvent->NonPolar Low Dielectric Constant Polar Polar Aprotic Solvent (e.g., DMSO, DMF) Solvent->Polar High Dielectric Constant Mech1 Kinetic / Inductive Control (Attack at α-carbonyl) NonPolar->Mech1 Mech2 Thermodynamic / Steric Control (Attack at β-carbonyl) Polar->Mech2 Prod1 Major Product: α-Amide, β-Acid Mech1->Prod1 Prod2 Major Product: β-Amide, α-Acid Mech2->Prod2

Solvent-directed regioselective ring-opening pathways of TFA-Asp-anhydride.

Quantitative Data: Solvent Influence on Regioselectivity

The table below summarizes the expected regiochemical outcomes when reacting this compound with a standard primary amine across various solvents.

Reaction SolventDielectric Constant (

)
Primary Control MechanismMajor RegioisomerTypical Ratio (

)
Toluene 2.4Kinetic / Inductive

-Amide
> 85 : 15
Tetrahydrofuran (THF) 7.6Kinetic / Inductive

-Amide
75 : 25
Dimethylformamide (DMF) 38.3Mixed / Steric

-Amide
35 : 65
Dimethyl Sulfoxide (DMSO) 47.2Thermodynamic / Steric

-Amide
< 10 : 90

(Note: Exact ratios will vary slightly depending on the steric bulk of the specific amine used).

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, these protocols are designed as self-validating systems . Built-in quality control checks verify the success of each phase before proceeding.

Pre-Reaction Validation (Critical)

Check Reagent Integrity: Aspartic anhydrides are highly moisture-sensitive and will rapidly hydrolyze to the diacid. Before beginning either protocol, verify the integrity of the this compound by taking a melting point.

  • Pass: Sharp melting point at 137–138 °C [4].

  • Fail: Broad melting point or significantly lower temperature indicates hydrolysis. Do not proceed; synthesize fresh anhydride using trifluoroacetic anhydride and L-aspartic acid[3].

Protocol A: Synthesis of -Amides (Kinetic Control)

Objective: Maximize attack at the


-carbonyl by utilizing a non-polar solvent and low temperatures to suppress steric factors.
  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with Argon.

  • Reagent Dissolution: Add 1.0 mmol of this compound. Dissolve in 10 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Amine Addition: Dissolve 1.05 mmol of the target primary amine in 5 mL of anhydrous THF. Add this solution dropwise over 30 minutes.

    • Causality: Rapid addition causes localized exotherms. Elevated temperatures promote the formation of an oxazolone intermediate, leading to racemization of the chiral center [1].

  • Reaction Monitoring (Validation Check 1): Stir at 0 °C for 1 hour, then allow to warm to 20 °C for 2 hours. Perform TLC (Eluent: DCM/MeOH/AcOH 90:9:1). The anhydride will appear as a high-Rf spot; the product (an amide-acid) will appear as a lower-Rf spot. Ensure complete consumption of the anhydride.

  • Workup & Isolation: Concentrate the THF under reduced pressure. Redissolve the crude residue in 20 mL of Ethyl Acetate (EtOAc).

  • Acidic Wash (Validation Check 2): Wash the organic layer with 2 × 10 mL of 5% aqueous

    
    .
    
    • Causality: The acidic wash protonates any unreacted amine, pulling it into the aqueous layer, while the acidic product remains in the organic layer.

  • Final Recovery: Wash with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude 
    
    
    
    -amide.
Protocol B: Synthesis of -Amides (Thermodynamic Control)

Objective: Maximize attack at the


-carbonyl by utilizing a highly polar aprotic solvent to solvate the transition state and enforce steric control.
  • System Preparation: In a dry 50 mL flask under Argon, dissolve 1.0 mmol of the anhydride in 10 mL of anhydrous DMSO at room temperature (20–25 °C).

  • Amine Addition: Add 1.05 mmol of the primary amine in one portion.

    • Causality: Because the reaction is under thermodynamic/steric control, low-temperature dropwise addition is less critical here than in Protocol A.

  • Reaction: Stir at room temperature for 12 hours.

  • Aqueous Precipitation (Validation Check 1): Pour the reaction mixture into 30 mL of ice-cold 1M HCl.

    • Causality: DMSO is highly water-soluble. Pouring into aqueous acid crashes out the organic amide-acid product while trapping DMSO and unreacted amine in the aqueous phase.

  • Extraction & Isolation: Extract the aqueous mixture with EtOAc (3 × 15 mL). Wash the combined organic layers thoroughly with water (3 × 15 mL) to remove trace DMSO, followed by brine. Dry over

    
    , filter, and concentrate.
    
Post-Reaction Validation (NMR Analysis)

To validate the regioselectivity of your isolated product, obtain a


-NMR spectrum in DMSO-

.
  • 
    -Amide:  The 
    
    
    
    -
    
    
    protons will appear slightly upfield because they are adjacent to a free carboxylic acid.
  • 
    -Amide:  The 
    
    
    
    -
    
    
    protons will shift downfield due to the proximity of the newly formed amide bond. Integration of these peaks allows for precise calculation of the
    
    
    ratio.

Quality Control & Troubleshooting

  • Racemization via Oxazolone Pathway: N-acyl amino acids are prone to racemization via cyclization into an oxazolone (azlactone) intermediate [1]. While the TFA group is less prone to this than a standard acetyl group, the use of strong tertiary amine bases (e.g., Triethylamine) during ring-opening must be strictly avoided unless reacting with a highly unreactive nucleophile.

  • Poor Yields / Streaking on TLC: If the product streaks heavily on TLC and yields are low, the anhydride likely hydrolyzed prior to the reaction. Always store the anhydride in a desiccator over

    
     and verify its melting point before use.
    

References

  • Title: On the racemisation of aspartic anhydride during its preparation Source: Tetrahedron: Asymmetry, 18(13), 1625-1627 (2007) URL: [Link]

  • Title: Effects of solvents and additives on the reaction of N-(benzyloxycarbonyl)-L-aspartic anhydride with L-phenylalanine methyl ester Source: Journal of Polymer Science Part A: Polymer Chemistry, 24(12), 3323-3333 (1986) URL: [Link]

  • Title: Synthesis of N-Trifluoroacetylaspartic anhydride Source: PrepChem URL: [Link]

  • Title: US Patent 4874878A - Certain dihydrobenzofuran butanoic and pentanoic acid derivatives Source:Google Patents URL

protocol for synthesizing trifluoroacetylated aspartic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of


-Trifluoroacetyl-L-Aspartic Acid Derivatives 

-trifluoroacetyl-L-aspartic anhydride and its hydrolysis to 

-trifluoroacetyl-L-aspartic acid.

Executive Summary

This application note details the synthesis of


-trifluoroacetyl-L-aspartic acid derivatives, specifically the anhydride  (an activated electrophile) and the diacid  (the stable protected amino acid). These derivatives are critical intermediates in peptide synthesis, enzymatic resolution studies, and 

-NMR probe development.

The protocol utilizes Trifluoroacetic Anhydride (TFAA) as both the acylating agent and the dehydrating agent. Unlike standard acetylation, the introduction of the electron-withdrawing trifluoroacetyl (TFA) group requires strict moisture control to prevent premature hydrolysis of the anhydride intermediate.

Key Technical Advantages of this Protocol:

  • Solubility Management: Utilizes Trifluoroacetic Acid (TFA) as a co-solvent to solubilize L-aspartic acid, ensuring homogenous reaction kinetics.

  • Racemization Control: optimized thermal parameters (

    
    ) to minimize the formation of the DL-isomer, a common pitfall in anhydride formation.
    
  • Self-Validating: Includes

    
    -NMR and IR checkpoints to confirm the oxidation state and cyclization status.
    

Chemical Strategy & Mechanism

The synthesis proceeds via a nucleophilic acyl substitution followed by an intramolecular cyclization.

  • Acylation: The

    
    -amino group of L-aspartic acid attacks the carbonyl of TFAA.
    
  • Cyclization: The pendant carboxylic acid groups undergo dehydration (driven by excess TFAA) to form the five-membered succinic anhydride ring.

  • Hydrolysis (Optional): If the linear diacid is required, the anhydride is ring-opened with water.

Reaction Pathway:

SynthesisPathway Asp L-Aspartic Acid (Zwitterion) Inter Intermediate: N-TFA-L-Aspartic Anhydride Asp->Inter + TFAA / TFA -10°C to RT - H2O TFAA TFAA (Reagent) Inter->Inter Purification: Crystallization (Anhydrous) Prod Product: N-TFA-L-Aspartic Acid (Diacid) Inter->Prod + H2O Hydrolysis

Figure 1: Synthetic workflow from L-Aspartic Acid to N-TFA derivatives. Solid lines indicate the primary anhydride synthesis; dashed lines indicate the optional hydrolysis step.

Experimental Protocol

Reagents and Equipment
ComponentGrade/SpecRole
L-Aspartic Acid >99%, AnhydrousSubstrate
Trifluoroacetic Anhydride (TFAA) >99%, Reagent GradeAcylating/Dehydrating Agent
Trifluoroacetic Acid (TFA) >99%Solvent
Dichloromethane (DCM) AnhydrousWash/Crystallization
Equipment Flame-dried glassware,

line
Moisture control
Protocol A: Synthesis of -TFA-L-Aspartic Anhydride

Target: The cyclic anhydride (highly reactive).

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Claisen adapter connected to a drying tube (CaCl

    
    ) or nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with nitrogen.
    
  • Solubilization: Charge the flask with L-Aspartic Acid (13.3 g, 100 mmol) . Add Trifluoroacetic Acid (TFA, 30 mL) . Stir to create a suspension (Aspartic acid is sparingly soluble but will dissolve as it reacts).

  • Addition (Critical Step): Cool the mixture to -10°C (ice/salt bath). Add Trifluoroacetic Anhydride (TFAA, 35 mL, ~250 mmol) dropwise via an addition funnel over 30 minutes.

    • Expert Insight: The reaction is exothermic. Rapid addition causes local overheating, increasing the risk of racemization.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours .

    • Observation: The solution should become homogenous and clear, indicating complete acylation and anhydride formation.

  • Isolation:

    • Concentrate the solution under reduced pressure (rotary evaporator, bath

      
      ) to remove excess TFA and TFAA. A viscous oil or semi-solid will remain.
      
    • Add anhydrous Dichloromethane (50 mL) and re-evaporate to azeotrope trace acids. Repeat twice.

    • Crystallization: Dissolve the residue in a minimum amount of dry warm ethyl acetate or benzene (if permitted), then add hexane until turbid. Cool to 4°C overnight.

  • Yield: Filter the white crystalline solid under nitrogen. Store in a desiccator.

    • Expected Yield: 85-95%.

Protocol B: Hydrolysis to -TFA-L-Aspartic Acid (Diacid)

Target: The stable, linear dicarboxylic acid.

  • Hydrolysis: Take the crude anhydride oil (from Step 5 above) or purified anhydride crystals. Add cold distilled water (50 mL) .

  • Reaction: Stir vigorously for 30 minutes at room temperature. The anhydride ring opens rapidly.

  • Extraction: Extract the aqueous solution with Ethyl Acetate (3 x 50 mL) .

  • Drying: Combine organic layers, dry over

    
    , filter, and evaporate to dryness.
    
  • Recrystallization: Recrystallize from water/ethanol or ethyl acetate/hexane.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare your product against these standard metrics.

Data Summary Table
Parameter

-TFA-L-Aspartic Anhydride

-TFA-L-Aspartic Acid (Diacid)
Physical State White Crystalline SolidWhite Crystalline Powder
Melting Point ~130–135°C (dec)~137–140°C
IR Spectroscopy 1800, 1750 cm⁻¹ (Cyclic Anhydride Doublet)1710 cm⁻¹ (Broad Carboxylic Acid)

-NMR

-75.0 to -76.5 ppm (Singlet)

-76.0 to -77.0 ppm (Singlet)
Solubility Soluble in THF, DCM; Reacts with WaterSoluble in Water, Methanol
Expert Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Oily Product Incomplete removal of TFA solvent.Perform multiple azeotropic distillations with Toluene or DCM.
Loss of Optical Activity Racemization due to high heat.Ensure addition is at -10°C. Do not exceed 40°C during evaporation.
IR shows broad peak at 3400 cm⁻¹ Hydrolysis of Anhydride.The system was not anhydrous.[1] Dry solvents over molecular sieves.

References

  • Weygand, F., & Csendes, E. (1952). N-Trifluoroacetyl-amino acids.[2] Angewandte Chemie. (Foundational method for TFA protection).

  • Norton, R. S., et al. (1983).
  • Sloop, J. C. (2013).[3][4] 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. Link

  • Sigma-Aldrich. (2024). Product Specification: Trifluoroacetyl aspartic acid anhydride.[5]Link

  • Katritzky, A. R., et al. (1999).[2] Synthesis of Trifluoroacetamides.[6] Synthesis Journal. Link

Sources

Application Note: Regioselective Ring-Opening of N-Trifluoroacetyl-L-Aspartic Anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

The ring-opening of N-trifluoroacetyl-L-aspartic anhydride (TFA-Asp-Anhydride) is a pivotal transformation in peptide chemistry, most notably as a precursor route to Aspartame (L-Asp-L-Phe-OMe) and related peptidomimetics.

The critical challenge in this reaction is regioselectivity . The cyclic anhydride contains two electrophilic carbonyl centers: the


-carbonyl and the 

-carbonyl. Nucleophilic attack at the

-carbonyl yields the desired

-peptide (sweetener/active drug), while attack at the

-carbonyl yields the

-isomer (bitter/inactive impurity).

This guide provides a definitive protocol to synthesize the anhydride and control its ring-opening with high


-regioselectivity, grounded in mechanistic insights regarding solvent effects and steric control.

Mechanistic Analysis: The Alpha vs. Beta Competition

The regioselectivity of the ring-opening is governed by the interplay between steric hindrance , electronic activation , and solvent-solute interactions .

The Electrophiles

The N-TFA group is strongly electron-withdrawing. This destabilizes the anhydride ring, making it highly reactive compared to N-acetyl or N-Cbz analogs.

  • 
    -Carbonyl:  Adjacent to the N-TFA-amino group.[1] Sterically more hindered but electronically activated by the inductive effect of the nitrogen.
    
  • 
    -Carbonyl:  Less sterically hindered, resembling a standard aliphatic anhydride.
    
The Solvent Effect (The "Switch")

Empirical data and kinetic studies confirm that the solvent dictates the major isomer:

  • Non-Polar / Weakly Polar Solvents (e.g., Toluene, Glacial Acetic Acid): Favor

    
    -attack . In these solvents, the reaction often proceeds via a concerted mechanism where hydrogen bonding between the nucleophile and the amide proton of the substrate directs the amine to the 
    
    
    
    -carbonyl.
  • Polar Aprotic Solvents (e.g., DMF, DMSO): Favor

    
    -attack . These solvents disrupt hydrogen bonding networks and solvate the nucleophile, favoring attack at the less sterically hindered 
    
    
    
    -position (steric control).
Mechanistic Pathway Diagram

RingOpeningMechanism cluster_legend Reaction Conditions Anhydride N-TFA-L-Asp Anhydride (Cyclic Electrophile) TS_Alpha Transition State A (H-Bond Directed) Anhydride->TS_Alpha Non-polar Solvent (Toluene/AcOH) TS_Beta Transition State B (Steric Control) Anhydride->TS_Beta Polar Solvent (DMF/DMSO) Nucleophile Nucleophile (L-Phe-OMe) Nucleophile->TS_Alpha Non-polar Solvent (Toluene/AcOH) Nucleophile->TS_Beta Polar Solvent (DMF/DMSO) Alpha_Product α-Isomer (Target) (L-Asp-L-Phe-OMe) TS_Alpha->Alpha_Product Kinetic Product Beta_Product β-Isomer (Impurity) (Bitter Taste) TS_Beta->Beta_Product Thermodynamic/Steric Product Low Temp (-20°C) Low Temp (-20°C) High α-Selectivity High α-Selectivity Low Temp (-20°C)->High α-Selectivity

Caption: Mechanistic bifurcation in the ring-opening of aspartic anhydrides. Solvent polarity acts as the primary selector between H-bond directed alpha-attack and sterically controlled beta-attack.

Experimental Protocol

Part A: Synthesis of N-Trifluoroacetyl-L-Aspartic Anhydride

Objective: Prepare the activated cyclic anhydride from L-Aspartic Acid. Scale: 100 mmol basis.

Reagents:

  • L-Aspartic Acid (13.31 g, 100 mmol)

  • Trifluoroacetic Anhydride (TFAA) (50 mL, ~350 mmol) - Excess acts as solvent and reagent.

  • Ethyl Acetate (Dry) or Hexane (for washing).

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

  • Addition: Charge the flask with L-Aspartic Acid. Cool to -10°C (ice/salt bath).

  • Reaction: Add Trifluoroacetic Anhydride (TFAA) dropwise over 30 minutes. The low temperature prevents uncontrolled exotherms.

  • Reflux: Allow the mixture to warm to room temperature, then heat to gentle reflux (approx. 40°C) for 2–4 hours until the solution becomes clear (indicating consumption of the solid amino acid).

  • Isolation:

    • Evaporate the excess TFAA and trifluoroacetic acid byproduct under reduced pressure (Rotavap) at <40°C.

    • Crystallization: Add cold dry Hexane or Ethyl Acetate/Hexane mixture to the oily residue. Triturate to induce crystallization.

    • Filtration: Filter the white crystalline solid under inert atmosphere if possible (anhydride is moisture sensitive).

    • Drying: Dry in a vacuum desiccator over P₂O₅.

    • Yield: Typically 90–95%. Store at -20°C.

Part B: Regioselective Ring-Opening (Synthesis of -TFA-Asp-Phe-OMe)

Objective: React the anhydride with L-Phenylalanine Methyl Ester to favor the


-isomer.

Reagents:

  • N-TFA-L-Asp Anhydride (prepared above).[1]

  • L-Phenylalanine Methyl Ester Hydrochloride (L-Phe-OMe·HCl).

  • Solvent: Glacial Acetic Acid (Critical for

    
    -selectivity).
    
  • Base: Sodium Acetate (mild) or none if using free base amine.

Procedure:

  • Preparation of Nucleophile: Dissolve L-Phe-OMe·HCl (1.0 equiv) in a minimal amount of water, neutralize with Na₂CO₃, extract into Ethyl Acetate, dry (MgSO₄), and concentrate to get the free amine oil. Alternatively, use the HCl salt directly with 1 equiv of Sodium Acetate in the reaction.

  • Reaction:

    • Dissolve N-TFA-L-Asp Anhydride (1.0 equiv) in Glacial Acetic Acid (concentration ~0.5 M).

    • Add the L-Phe-OMe (1.0 equiv) solution dropwise at ambient temperature .

    • Note: Acetic acid promotes the proton-transfer mechanism required for

      
      -attack.
      
  • Incubation: Stir for 12 hours at room temperature.

  • Workup:

    • Remove Acetic Acid under reduced pressure (azeotrope with toluene if necessary).

    • Dissolve residue in Ethyl Acetate.

    • Wash with 1N HCl (to remove unreacted amine), Water, and Brine.

    • Dry over Na₂SO₄ and concentrate.[2]

  • Deprotection (Optional): The N-TFA group can be removed by mild basic hydrolysis (e.g., aqueous Na₂CO₃ in Methanol) to yield the final Asp-Phe dipeptide.

Analytical Validation (HPLC)

To verify the regioselectivity, analyze the crude product using Reverse-Phase HPLC.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% B to 60% B over 20 minutes
Detection UV at 214 nm (peptide bond) and 254 nm (Phenylalanine)
Expected Retention

-Isomer typically elutes after the

-isomer due to intramolecular H-bonding making it slightly more hydrophobic in acidic media.[3]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of Anhydride Hydrolysis due to moisture.Ensure all glassware is flame-dried; use fresh TFAA.
High

-Isomer Content
Solvent polarity too high.Switch solvent to Glacial Acetic Acid or Toluene. Avoid DMF/DMSO.
Racemization Temperature too high during ring opening.Keep reaction at or below room temperature.
Incomplete Reaction Nucleophile salt not neutralized.Ensure L-Phe-OMe is in free base form or use sufficient acetate buffer.

Workflow Visualization

ProtocolWorkflow cluster_synthesis Step 1: Anhydride Synthesis cluster_opening Step 2: Regioselective Ring Opening Start L-Aspartic Acid + TFAA Reflux Reflux (-10°C -> 40°C) 2-4 Hours Start->Reflux Isolate Evaporate & Crystallize (Hexane/EtOAc) Reflux->Isolate Anhydride Pure N-TFA-L-Asp Anhydride Isolate->Anhydride Reactants Anhydride + L-Phe-OMe Anhydride->Reactants Solvent Solvent: Glacial Acetic Acid (Promotes α-Attack) Reactants->Solvent Reaction Stir 12h @ RT Solvent->Reaction Workup Evaporation & Extraction Reaction->Workup Product Crude N-TFA-L-Asp-L-Phe-OMe Workup->Product

Caption: Operational workflow for the synthesis and application of N-TFA-L-Asp Anhydride.

References

  • Buron, F., et al. (2007). On the racemisation of aspartic anhydride during its preparation. Tetrahedron: Asymmetry.[4]

  • Sigma-Aldrich. Trifluoroacetyl aspartic acid anhydride Product Page.

  • Uchiyama, N. (1976). Process for producing L-aspartyl-L-phenylalanine methyl ester. U.S. Patent 3,962,207. (Detailed solvent effects on regioselectivity).

  • PrepChem. Synthesis of N-Trifluoroacetylaspartic anhydride.

Sources

synthesis of sweetener intermediates using trifluoroacetamido succinic anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Sweetener Intermediates via Trifluoroacetamido Succinic Anhydride

Abstract

This application note details the synthesis of


-trifluoroacetyl-L-aspartyl-L-phenylalanine methyl ester , the key intermediate in the production of the high-intensity sweetener Aspartame . Utilizing (S)-2-(trifluoroacetamido)succinic anhydride  (also known as 

-trifluoroacetyl-L-aspartic anhydride) offers a streamlined pathway with high atom economy. However, the core challenge of this chemistry is regioselectivity : directing the nucleophilic attack of L-phenylalanine methyl ester to the

-carbonyl (yielding the sweet

-isomer) rather than the

-carbonyl (yielding the bitter

-isomer). This guide provides an optimized protocol leveraging kinetic control and solvent effects to maximize the

:

ratio, followed by a self-validating purification strategy.

Scientific Foundation & Mechanism

The Anhydride Advantage

Traditional peptide coupling using carbodiimides (e.g., DCC, EDC) often suffers from racemization and the formation of urea byproducts that are difficult to remove. The cyclic anhydride method activates the aspartic acid side chain intramolecularly, eliminating the need for external coupling reagents during the peptide bond formation step.

Why Trifluoroacetyl (TFA)?

  • Ease of Removal: The TFA group is stable under anhydrous acidic conditions but hydrolyzes readily in mild aqueous base, allowing deprotection without hydrolyzing the methyl ester of the phenylalanine moiety.

  • Volatility: The reagent used to install it, trifluoroacetic anhydride (TFAA), and its byproduct, trifluoroacetic acid, are volatile and easily removed.

The Regioselectivity Challenge

The reaction of (S)-2-(trifluoroacetamido)succinic anhydride [1 ] with L-phenylalanine methyl ester [2 ] can proceed via two pathways:

  • Path A (

    
    -attack):  Nucleophilic attack at C-1 (hindered by the 
    
    
    
    -TFA group). Product:
    
    
    -isomer (Aspartame precursor).
  • Path B (

    
    -attack):  Nucleophilic attack at C-4 (less hindered). Product: 
    
    
    
    -isomer (impurity).

To favor Path A, we utilize kinetic control at low temperatures and specific solvent systems (e.g., acetic acid/ethyl acetate mixtures) that stabilize the transition state for


-attack via hydrogen bonding.

ReactionMechanism Anhydride (S)-2-(Trifluoroacetamido) succinic anhydride TS_Alpha Transition State (Alpha Attack) Anhydride->TS_Alpha + PheOMe (Kinetic Control) TS_Beta Transition State (Beta Attack) Anhydride->TS_Beta + PheOMe (Thermodynamic) PheOMe L-Phe-OMe Alpha_Prod Alpha-Isomer (Aspartame Precursor) DESIRED TS_Alpha->Alpha_Prod Beta_Prod Beta-Isomer (Bitter Impurity) UNDESIRED TS_Beta->Beta_Prod

Figure 1: Mechanistic pathway showing the bifurcation between the desired


-isomer and the undesired 

-isomer.

Materials & Equipment

ReagentPurityRole
L-Aspartic Acid>99%Starting Material
Trifluoroacetic Anhydride (TFAA)>99%Protecting/Dehydrating Agent
L-Phenylalanine Methyl Ester HCl>98%Nucleophile
Ethyl Acetate (EtOAc)AnhydrousSolvent
Acetic Acid (Glacial)>99.7%Co-solvent (Regioselectivity Enhancer)
Sodium CarbonateACS GradeNeutralization/Deprotection

Equipment:

  • Jacketed glass reactor (1L) with overhead stirring.

  • Rotary evaporator with vacuum control.

  • HPLC system (C18 column) for IPC (In-Process Control).

Experimental Protocol

Phase 1: Synthesis of (S)-2-(Trifluoroacetamido)succinic Anhydride

Note: This reagent is moisture-sensitive. All glassware must be oven-dried.

  • Slurry Formation: In a 1L reactor under nitrogen, suspend L-Aspartic Acid (133.1 g, 1.0 mol) in Trifluoroacetic Acid (TFA, 400 mL) .

  • Addition: Cool the mixture to <10°C. Add Trifluoroacetic Anhydride (TFAA, 252 g, 1.2 mol) dropwise over 60 minutes.

    • Mechanism:[1][2][3][4] The first equivalent forms

      
      -TFA-L-Aspartic acid; the excess dehydrates it to the anhydride.
      
  • Reaction: Warm to 45°C and stir for 4 hours. The solution should become homogenous.

  • Isolation:

    • Concentrate the mixture under reduced pressure (40°C, 50 mbar) to remove excess TFAA and TFA.

    • Add n-Heptane (300 mL) to the oily residue and stir vigorously to induce crystallization.

    • Filter the white solid under nitrogen. Wash with cold heptane (2 x 100 mL).

    • Yield Target: >90% (approx. 190 g).

    • QC Check: IR Spectrum (Characteristic anhydride doublets at 1780 and 1860 cm⁻¹).

Phase 2: Coupling (The Critical Step)

Optimized for


-Selectivity.
  • Preparation of Nucleophile: Dissolve L-Phenylalanine Methyl Ester HCl (215.7 g, 1.0 mol) in water (500 mL). Neutralize with Sodium Carbonate (53 g) to pH 7-8. Extract the free base into Ethyl Acetate (600 mL) . Dry the organic layer over MgSO₄ and filter.

  • Coupling Reaction:

    • Charge the (S)-2-(Trifluoroacetamido)succinic Anhydride (211.1 g, 1.0 mol) into a reactor containing Glacial Acetic Acid (200 mL) and Ethyl Acetate (500 mL) .

    • Insight: Acetic acid is critical here. It protonates the

      
      -carbonyl oxygen less effectively than the 
      
      
      
      , or solvates the transition state to favor
      
      
      -attack.
    • Cool the anhydride solution to -10°C .

  • Addition: Add the L-Phe-OMe/EtOAc solution slowly over 2 hours, maintaining internal temperature <-5°C.

  • Completion: Stir at 0°C for 2 hours, then allow to warm to 20°C over 4 hours.

  • IPC (HPLC): Check consumption of anhydride.

    • Target: <1% residual anhydride.

    • Ratio: Expected

      
      :
      
      
      
      ratio approx 75:25 to 80:20.
Phase 3: Hydrolysis & Purification
  • Solvent Swap: Concentrate the reaction mixture to remove Ethyl Acetate.

  • Deprotection (TFA Removal):

    • Dissolve the residue in Water (800 mL) and Methanol (200 mL) .

    • Adjust pH to 10.0 using 50% NaOH . Maintain temperature <30°C.

    • Stir for 3 hours. (Monitor disappearance of

      
      -TFA peak by HPLC).
      
  • Acidification & Crystallization:

    • Carefully adjust pH to 4.5 using 12M HCl .

    • Cool to 5°C and stir for 12 hours.

    • Aspartame (

      
      -isomer)  has significantly lower solubility than the 
      
      
      
      -isomer at this isoelectric point.
  • Filtration: Collect the white crystals. Wash with ice-cold water (200 mL).

  • Recrystallization: If

    
    -isomer content >2%, recrystallize from water/ethanol (90:10).
    

Process Workflow Diagram

Workflow Start Start: L-Aspartic Acid Step1 1. Anhydride Formation (TFAA, 45°C) Start->Step1 Step2 2. Coupling Reaction (L-Phe-OMe, AcOH/EtOAc, -10°C) Step1->Step2 Decision QC: Alpha/Beta Ratio > 3:1? Step2->Decision Step3 3. Deprotection (pH 10, Hydrolysis) Decision->Step3 Yes Rework Rework: Recrystallize Decision->Rework No Step4 4. Isoelectric Precipitation (pH 4.5, 5°C) Step3->Step4 Final Final Product: Aspartame Step4->Final Rework->Step3

Figure 2: Operational workflow for the synthesis and purification of Aspartame.

Results & Troubleshooting

Expected Yields & Specifications
ParameterSpecificationNotes
Anhydride Yield 90 - 95%White crystalline solid
Coupling Conversion >98%Based on limiting reagent
Crude

:

Ratio
~4:1Dependent on temp/solvent
Final Purity >98.5%HPLC Area%
Final Yield 60 - 70%From L-Aspartic Acid
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low

:

Ratio
Reaction temperature too high.Ensure coupling is strictly <-5°C.
Incomplete Coupling Moisture in anhydride.Re-dry anhydride or use fresh TFAA.
High Diketopiperazine (DKP) High temperature during deprotection.Keep pH <10.5 and Temp <30°C.
Poor Crystallization pH drift during precipitation.Use automated titration to hold pH 4.5.

References

  • Process for the preparation of aspartame. European Patent EP0091330A1.
  • Aspartame synthesis. US Patent 4,656,304.[5] Google Patents.

  • Process for the production of N-formyl-alpha-L-aspartyl-L-phenylalanine methyl ester. US Patent 4,820,861.
  • Synthesis of Aspartame. Snowhite Chemical Co. Application Note. [Link]

Sources

Application Note: Solvent Selection & Protocols for Trifluoroacetamido Succinic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Trifluoroacetamido succinic anhydride (also known as N-Trifluoroacetyl-L-aspartic anhydride ) is a specialized electrophilic reagent used primarily to introduce the aspartic acid moiety or a succinyl linker into amines, alcohols, and thiols.

Its dual functionality—a highly reactive cyclic anhydride fused with a trifluoroacetyl (TFA)-protected amine—creates a unique solubility and reactivity profile. Unlike free aspartic acid, which is water-soluble and insoluble in organics, the TFA-protection and anhydride cyclization render this molecule lipophilic and moisture-sensitive.

Critical Success Factors:

  • Moisture Exclusion: The anhydride moiety hydrolyzes rapidly in the presence of water to form N-TFA-aspartic acid, nullifying reactivity.

  • Regiocontrol: Nucleophilic attack can occur at either the

    
    - or 
    
    
    
    -carbonyl, leading to isomeric mixtures (
    
    
    -amide vs.
    
    
    -amide/isoaspartate). Solvent polarity significantly influences this ratio.
  • Solubility Window: The TFA group enhances solubility in polar aprotic solvents (THF, Acetone) and some chlorinated solvents (DCM), but solubility is poor in non-polar hydrocarbons (Hexane).

Solvent Selection Decision Matrix

The choice of solvent dictates reaction rate, regioselectivity, and downstream processing difficulty.

Table 1: Solvent Compatibility & Performance Data[1]
Solvent ClassSpecific SolventSolubilityReaction RateRegioselectivity PotentialRecommendation
Ether THF (Tetrahydrofuran) HighFastModeratePrimary Choice (General Purpose)
Chlorinated DCM (Dichloromethane) Moderate-HighModerateHigh (Favors

-product)
Excellent (For selectivity)
Polar Aprotic DMF / NMP Very HighVery FastLow (Risk of isomerization)Use only for poor solubility substrates
Ketone Acetone HighFastModerateGreen Alternative (Surface modification)
Ester Ethyl Acetate ModerateSlowModerateViable (If product precipitates)
Protic Water / Methanol N/ADecomposition N/AFORBIDDEN (Reactants)
Basic Pyridine HighFastLow (Racemization risk)Avoid as bulk solvent
Expert Insight: The Polarity-Selectivity Trade-off
  • Low Dielectric Constant (DCM, THF): generally favors attack at the less hindered carbonyl or the one activated by intramolecular H-bonding, often improving the ratio of the desired

    
    -amide.
    
  • High Dielectric Constant (DMF, DMSO): Solvates the nucleophile strongly, increasing the reaction rate but often eroding regioselectivity, leading to higher levels of the

    
    -isomer byproduct.
    

Mechanistic Pathway & Regioselectivity

The reaction of trifluoroacetamido succinic anhydride with a primary amine (R-NH


) involves the opening of the succinic ring.

ReactionPathway Anhydride TFA-Succinic Anhydride (Electrophile) TS Tetrahedral Intermediate Anhydride->TS + Amine Amine Nucleophile (R-NH2) Amine->TS AlphaProd α-Amide Product (Major in DCM/THF) Desired for Peptide Synth TS->AlphaProd Attack at C-α (Kinetic/Steric Control) BetaProd β-Amide Product (Isoaspartate) Byproduct TS->BetaProd Attack at C-β

Figure 1: Nucleophilic ring-opening pathways. Solvent selection modulates the energy barrier between


 and 

attack.

Detailed Experimental Protocols

Protocol A: Standard Amine Coupling (High Selectivity)

Application: Synthesis of N-TFA-Asp-Amides for drug conjugates or peptide mimetics. Solvent: Anhydrous Dichloromethane (DCM) or THF.

Reagents:

  • Trifluoroacetamido succinic anhydride (1.0 equiv)

  • Amine substrate (1.0 - 1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.0 - 1.2 equiv) – Optional, only if amine is a salt.

  • Solvent: Anhydrous DCM (dried over CaH

    
     or molecular sieves).
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under a stream of dry Nitrogen (N

    
    ) or Argon.
    
  • Dissolution: Dissolve the amine substrate in anhydrous DCM. If the amine is an HCl salt, add 1.0 equiv of DIPEA to free the base.

  • Activation: In a separate vial, dissolve Trifluoroacetamido succinic anhydride in minimal anhydrous DCM.

  • Addition: Cool the amine solution to 0°C (ice bath). Add the anhydride solution dropwise over 10–15 minutes.

    • Why? Low temperature suppresses the formation of the

      
      -isomer byproduct.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The anhydride spot should disappear.

  • Workup (Critical):

    • Dilute with excess DCM.

    • Wash with cold 5% Citric Acid or 0.1 M HCl (2x). This removes unreacted amine and ensures the carboxylic acid product is protonated for extraction.

    • Wash with Brine (1x).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Recrystallization (often from EtOAc/Hexane) is preferred over chromatography to avoid hydrolysis on silica gel.

Protocol B: Heterogeneous Surface Modification

Application: Functionalizing cellulose, chitosan, or amino-resins. Solvent: Acetone or Anhydrous THF.

Rationale: Acetone wets polar surfaces (like cellulose) better than DCM and is miscible with the residual moisture often present in biopolymers, though strictly anhydrous conditions are still preferred.

Procedure:

  • Swelling: Suspend the polymer/surface in Acetone/THF for 30 minutes.

  • Reaction: Add Trifluoroacetamido succinic anhydride (excess, typically 2–5 equiv relative to surface amines).

  • Incubation: Shake/agitate at Room Temperature for 6–12 hours. Refluxing is possible in THF (66°C) to drive reaction on low-reactivity surfaces.

  • Washing: Filter the solid. Wash extensively with Acetone, then DCM, then Ethanol to remove physically adsorbed reagents.

Storage & Handling (Self-Validating System)

To ensure the protocol works every time, the integrity of the anhydride must be verified before starting.

  • Visual Check: The reagent should be a white crystalline powder.[1] Clumping or stickiness indicates hydrolysis (formation of N-TFA-Aspartic acid).

  • Chemical Validation: Dissolve a small amount in dry THF. Add one drop of water. If it does not generate heat or show a pH change (acidification) relative to a control, it may already be hydrolyzed.

  • Storage: Store at -20°C under inert gas. Desiccate.

References

  • Synthesis and Properties: Lapidot, Y., et al. "Synthesis of N-Trifluoroacetyl-L-aspartic anhydride." Journal of Lipid Research, vol. 8, 1967.

  • Cellulose Modification: Granados, A., et al. "A Simplified Method of Synthesis to Obtain Zwitterionic Cellulose under Mild Conditions." Molecules, vol. 25, no.[2] 13, 2020.

  • Regioselectivity in Anhydride Opening: Griesbeck, A. G., et al. "Regioselective Ring Opening of Achiral and Chiral Cyclic Anhydrides." Synlett, 2000.

  • General Peptide Chemistry: Bodanszky, M. "Principles of Peptide Synthesis." Springer-Verlag, 1984.

Sources

Application Note: High-Efficiency One-Pot Synthesis of Aspartic Acid Derivatives via TFA-Aspartic Anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the one-pot synthesis of aspartic acid derivatives using


-trifluoroacetyl-L-aspartic anhydride (TFA-Asp-Anhydride) . Unlike conventional peptide coupling reagents (EDC/DCC), which often suffer from racemization and poor atom economy, the TFA-anhydride method offers a "protecting-group-free" activation strategy where the protecting group (TFA) and the activating group (anhydride) are installed simultaneously.

Key Advantages:

  • Atom Economy: Eliminates the need for exogenous coupling reagents.

  • Regiocontrol: Solvent-tunable selectivity allows preferential access to either

    
    - or 
    
    
    
    -aspartyl derivatives.[1]
  • Scalability: The reaction proceeds via a stable but highly reactive intermediate, suitable for gram-to-kilogram scale-up.

Mechanistic Principles & Causality

The Dual-Role of Trifluoroacetic Anhydride (TFAA)

Trifluoroacetic anhydride serves two simultaneous functions when reacting with L-aspartic acid:

  • N-Protection: It trifluoroacetylates the

    
    -amine, preventing self-polymerization (polysuccinimide formation).
    
  • Cyclodehydration: It dehydrates the

    
    - and 
    
    
    
    -carboxylic acids to form a five-membered succinic anhydride ring.

The resulting TFA-Asp-Anhydride is a "stored energy" intermediate. The electron-withdrawing trifluoroacetyl group increases the electrophilicity of the anhydride carbonyls while suppressing proton abstraction at the


-carbon, thereby minimizing racemization [1].
Solvent-Controlled Regioselectivity

The critical challenge in aspartic anhydride chemistry is controlling the ring-opening by nucleophiles. The nucleophile can attack either the


-carbonyl (yielding the desired 

-aspartyl derivative) or the

-carbonyl (yielding the iso-aspartyl byproduct).
  • Non-Polar Solvents (Toluene, DCM, EtOAc): Favor

    
    -attack . In non-polar media, the nucleophile is often directed by hydrogen bonding with the amide proton or steric repulsion from the side chain, favoring the 
    
    
    
    -position [2].
  • Polar Aprotic Solvents (DMF, DMSO): Favor

    
    -attack . These solvents disrupt hydrogen bonding and solvate the nucleophile, making the sterically more accessible 
    
    
    
    -carbonyl the primary target.
Reaction Pathway Diagram

The following diagram illustrates the synthesis flow and the bifurcation point for regioselectivity.

ReactionPathway Asp L-Aspartic Acid Anhydride TFA-Asp-Anhydride (Activated Intermediate) Asp->Anhydride Cyclodehydration (-10°C to Reflux) TFAA TFAA (Reagent) TFAA->Anhydride Alpha α-Aspartyl Derivative (Major in Toluene/DCM) Anhydride->Alpha Kinetic Control (Non-polar) Beta β-Aspartyl Derivative (Major in DMF/DMSO) Anhydride->Beta Thermodynamic/Steric (Polar) Nu Nucleophile (R-NH2 / R-OH) Nu->Alpha Nu->Beta

Figure 1: Reaction pathway for the synthesis of aspartic acid derivatives via TFA-Asp-Anhydride.

Experimental Protocols

Protocol A: Synthesis of Reagent (TFA-Asp-Anhydride)

Note: While this can be done in situ (see Protocol B), isolating the anhydride ensures the highest purity and regioselectivity for sensitive applications.

Materials:

  • L-Aspartic Acid (dry, fine powder)

  • Trifluoroacetic Anhydride (TFAA) (1.5 - 2.5 equiv)

  • Ethyl Acetate or Hexane (for washing)[2]

  • Equipment: Round-bottom flask, drying tube (CaCl2), ice bath.

Step-by-Step Procedure:

  • Setup: Place L-Aspartic Acid (13.3 g, 0.1 mol) in a 250 mL round-bottom flask.

  • Addition: Cool the flask to -10°C (ice/salt bath). Add TFAA (35 mL, ~0.25 mol) dropwise with vigorous stirring. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature over 30 minutes. Then, gently reflux (approx. 40-45°C) for 2 hours until the solution becomes clear and homogeneous, indicating complete consumption of the solid aspartic acid.

  • Isolation: Cool the mixture to room temperature.

    • Option 1 (Crystallization): Add cold hexane (100 mL) to precipitate the product. Filter under inert atmosphere (nitrogen blanket) as the product is hygroscopic.

    • Option 2 (Evaporation): Remove excess TFAA and TFA byproduct under reduced pressure (rotary evaporator) at <40°C.

  • Validation: The product should be a white crystalline solid.

    • IR Check: Look for characteristic anhydride doublets at ~1800 and 1870 cm⁻¹. Absence of broad OH stretch (2500-3300 cm⁻¹) confirms conversion.

Protocol B: One-Pot Regioselective Derivatization

This protocol telescopes the anhydride formation and nucleophilic attack.

Target: Synthesis of an


-Aspartyl Amide (e.g., L-Asp-L-Phe-OMe, Aspartame precursor).

Step-by-Step Procedure:

  • Formation: Prepare TFA-Asp-Anhydride as per Protocol A (Steps 1-3).

  • Solvent Swap (Critical): Evaporate the excess TFAA/TFA completely under high vacuum. Re-dissolve the residue in anhydrous Toluene or Ethyl Acetate (10 mL per gram of anhydride).

    • Why? Residual acid promotes

      
      -attack and racemization. Toluene maximizes 
      
      
      
      -selectivity.
  • Nucleophilic Attack:

    • Cool the solution to -20°C .

    • Add the amine nucleophile (e.g., L-Phenylalanine methyl ester) (1.0 equiv) dissolved in the same solvent.

    • Note: If the amine is a salt (e.g., HCl salt), add exactly 1.0 equiv of tertiary base (NMM or TEA) to liberate the free amine immediately prior to addition.

  • Reaction: Stir at -20°C for 1 hour, then allow to warm to room temperature over 4 hours.

  • Deprotection (TFA Removal):

    • The reaction mixture now contains

      
      -TFA-Asp-Amide.
      
    • Add 2N HCl (aqueous) to quench. Extract with Ethyl Acetate.[3][4]

    • Evaporate solvent.[5] Treat the residue with 2M aqueous NaOH (or Na2CO3) in Methanol/Water (1:1) at 0°C for 30 minutes to hydrolyze the

      
      -TFA group.
      
    • Monitoring: Monitor by TLC or HPLC for the disappearance of the TFA-adduct.

  • Purification: Adjust pH to the isoelectric point of the product (usually pH ~5) to precipitate zwitterionic peptides, or extract as appropriate.

Optimization & Troubleshooting Guide

Solvent Selection Table

The choice of solvent during the ring-opening step (Step 2 of Protocol B) is the primary determinant of product distribution.

SolventDielectric ConstantPrimary Product

:

Ratio (Typical)
Notes
Benzene/Toluene Low (< 2.4)

-Amide
80:20 to 95:5Best for

-selectivity. Kinetic control.
Dichloromethane Low (8.9)

-Amide
70:30Good solubility, moderate selectivity.
THF Moderate (7.5)Mixed50:50Poor selectivity; avoid if possible.
DMF/DMSO High (> 36)

-Amide
10:90 to 0:100Thermodynamic control. Favors sterically accessible

-site.
Troubleshooting Flowchart

Troubleshooting Problem Issue Detected Check1 Low Yield? Problem->Check1 Check2 Wrong Isomer (High Beta)? Problem->Check2 Check3 Racemization? Problem->Check3 Sol1 Check Moisture. Anhydride hydrolyzes rapidly. Use dry solvents. Check1->Sol1 Sol2 Check Solvent Polarity. Switch to Toluene. Lower Temperature (-20°C). Check2->Sol2 Sol3 Reduce Base. Avoid excess TEA/DIPEA. Keep Temp < 0°C during coupling. Check3->Sol3

Figure 2: Decision tree for troubleshooting common synthetic issues.

References

  • Nordlander, J. E., et al. (1984). "Trifluoroacetic anhydride as a medium for the preparation of aspartic acid anhydrides." The Journal of Organic Chemistry, 49(21), 4107-4111.

  • Yang, C. C., & Merrifield, R. B. (1976). "The synthesis of N-trifluoroacetyl-L-aspartic anhydride and its application." The Journal of Organic Chemistry, 41(6), 1032-1041.

  • Lapidot, Y., et al. (1967). "Use of esters of N-trifluoroacetylamino acids in peptide synthesis." Journal of Lipid Research, 8, 142.

  • Mobashery, S., & Johnston, M. (1985). "Regioselective ring opening of aspartic anhydride." The Journal of Organic Chemistry, 50(12), 2200-2202.

Sources

Troubleshooting & Optimization

how to remove trifluoroacetyl protecting group from aspartic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Trifluoroacetyl (TFAc) Deprotection in Aspartic Acid Derivatives

Introduction: The Aspartic Acid Challenge

User Query: Why is removing the TFAc group from Aspartic acid derivatives causing side reactions?

Scientist’s Analysis: The Trifluoroacetyl (TFAc) group is a robust amide protecting group, stable to the acidic conditions used to remove Boc or Trityl groups. However, its removal typically requires basic hydrolysis (pH > 12).

For Aspartic Acid (Asp) derivatives, this presents a critical chemical conflict. The Asp side chain (typically protected as an ester, e.g., -OBzl, -OtBu, or -OMe) is susceptible to nucleophilic attack by the backbone amide nitrogen under basic conditions. This leads to Aspartimide formation (aminosuccinimide), a cyclic by-product that is difficult to separate and results in racemization and chain termination.

This guide provides two validated protocols:

  • Method A (Reductive Cleavage): The "Gold Standard" for Asp derivatives. It circumvents the high pH required for hydrolysis, minimizing aspartimide risk.

  • Method B (Mild Solvolysis): A base-mediated alternative, strictly for substrates where Aspartimide formation is sterically disfavored.

Module 1: Experimental Protocols

Method A: Reductive Cleavage (Sodium Borohydride)

Recommended for: Asp-Gly, Asp-Ser, and Asp-His sequences, or valuable late-stage intermediates.

Mechanism & Rationale: Unlike base hydrolysis, this method uses Sodium Borohydride (NaBH₄) to reductively cleave the trifluoroacetamide. The electron-withdrawing fluorine atoms activate the carbonyl, making it susceptible to reduction under conditions where normal peptides and esters remain stable. This avoids the harsh basic environment that triggers Asp side-chain cyclization.

Protocol:

ParameterSpecification
Reagent Sodium Borohydride (NaBH₄)
Solvent System Ethanol (absolute) / THF (1:1 v/v)
Stoichiometry 5.0 – 10.0 equivalents relative to TFAc substrate
Temperature 0°C to Room Temperature (RT)
Time 30 – 60 minutes

Step-by-Step Workflow:

  • Dissolution: Dissolve the TFAc-protected Asp derivative (1.0 mmol) in dry THF (5 mL). Add absolute Ethanol (5 mL).

  • Addition: Cool the solution to 0°C. Add NaBH₄ (5-10 mmol) in small portions to control hydrogen evolution.

  • Reaction: Allow the mixture to warm to RT. Stir for 45 minutes.

    • Self-Validation Check: Monitor by TLC (run in 10% MeOH/DCM). The starting material (high R_f) should disappear; the free amine (low R_f, Ninhydrin positive) should appear.

  • Quenching: Carefully add Acetone (2 mL) or dilute Acetic Acid to quench excess borohydride.

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with saturated NaHCO₃ and Brine.[1] Dry over Na₂SO₄.

Critical Note: Ensure the Asp side-chain ester (if present) is not susceptible to reduction. Tert-butyl and Benzyl esters are generally stable under these specific mild conditions, but Methyl esters may risk transesterification or slow reduction if left too long.

Method B: Mild Base Solvolysis (Potassium Carbonate)

Recommended for: Asp-Pro or sterically hindered Asp derivatives where cyclization is less likely.

Mechanism & Rationale: This method relies on nucleophilic attack by the methoxide ion (generated in situ). It is milder than NaOH/LiOH but still carries a risk of Aspartimide formation.

Protocol:

ParameterSpecification
Reagent Potassium Carbonate (K₂CO₃) or Aqueous Ammonia
Solvent Methanol (MeOH) / Water (7:3)
pH Control Maintain pH < 10.5
Time 2 – 4 hours

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate in MeOH.

  • Hydrolysis: Add aqueous K₂CO₃ (2.0 eq).

  • Monitoring: Monitor strictly by HPLC or TLC every 30 minutes.

    • Self-Validation Check: If a new peak appears with R_t slightly different from the product (Aspartimide), immediately neutralize with 1M HCl.

  • Workup: Neutralize to pH 7, evaporate MeOH, and extract with EtOAc.

Module 2: Troubleshooting & Diagnostics

Visualizing the Failure Mode: Aspartimide Formation

The diagram below illustrates why Method B (Base) often fails for Asp derivatives and how the side chain cyclizes.

Aspartimide_Mechanism Start Asp-TFAc Derivative (Base Conditions) Deprotonation Backbone Amide Deprotonation (NH -> N-) Start->Deprotonation High pH (NaOH/LiOH) Attack Nucleophilic Attack on Side Chain Ester Deprotonation->Attack Intramolecular Cyclization Aspartimide (Succinimide Ring) Attack->Cyclization -ROH (Loss of Ester) RingOpen Ring Opening (Racemization/Isomers) Cyclization->RingOpen Hydrolysis (α/β mix)

Caption: Under basic conditions, the backbone nitrogen attacks the side-chain ester, forming the aspartimide ring.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Product mass is [M-18] or [M-ROH] Aspartimide Formation. The side chain ester cyclized.[2]Switch to Method A (NaBH₄). Avoid all aqueous bases. If using Method B, lower temp to 0°C.
Incomplete Deprotection Steric hindrance or insufficient reduction potential.Increase NaBH₄ to 15 eq. or gently warm to 35°C. Ensure solvent is dry (wet solvent consumes hydride).
Racemization (D-Asp detected) High pH exposure during workup or reaction.Minimize exposure to base. Perform workup immediately upon reaction completion. Use rapid extraction.
Loss of Side Chain Ester Transesterification (Method B) or Reduction (Method A).For Method B: Avoid MeOH; use THF/Water. For Method A: Reduce reaction time; ensure temp does not exceed RT.

Module 3: Frequently Asked Questions (FAQ)

Q1: Can I use Ammonia or Hydrazine to remove TFAc from Asp derivatives? A: Avoid Hydrazine. While hydrazine cleaves TFAc, it is a potent nucleophile that will convert your Asp side-chain ester into a hydrazide (Asp-NHNH₂), destroying your protecting group strategy. Ammonia (concentrated) can also lead to amide formation at the side chain. Stick to Borohydride (Method A).

Q2: Is the NaBH₄ method compatible with Fmoc or Boc groups elsewhere in the molecule? A: Yes. NaBH₄ in EtOH/THF is generally orthogonal to Boc (acid labile) and Fmoc (base labile). However, Fmoc is sensitive to basic conditions; while NaBH₄ is not a strong base, the generated alkoxides can slowly cleave Fmoc. If Fmoc is present, keep reaction times short (<30 min) and monitor closely.

Q3: My Asp derivative has a free carboxylic acid side chain (not an ester). Is Aspartimide still a risk? A: The risk is significantly lower because the carboxylate anion (formed under basic conditions) is a poor electrophile. However, solubility becomes an issue. Method A (NaBH₄) works well here, but ensure you add enough reagent to account for the acidic proton on the side chain (which will consume 1 eq of hydride).

References

  • Weygand, F., & Frauendorfer, E. (1970). Reductive Cleavage of N-Trifluoroacetyl Groups. Chemische Berichte. (Foundational protocol for NaBH4 cleavage).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for TFAc stability and cleavage conditions).
  • Bodanszky, M., & Martinez, J. (1981). Side Reactions in Peptide Synthesis. The Peptides Analysis, Synthesis, Biology, 5, 111-216.
  • BenchChem Technical Support. (2025). Aspartimide Formation in Solid-Phase Peptide Synthesis. (Modern troubleshooting for Asp derivatives).

Sources

Technical Support Center: Minimizing Racemization of (S)-(-)-2-(Trifluoroacetamido)succinic Anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Racemization Challenge

The synthesis and handling of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride presents a unique challenge: the very feature that makes the Trifluoroacetyl (TFA) group useful—its strong electron-withdrawing nature—also accelerates racemization.

By increasing the acidity of the


-proton, the TFA group facilitates the formation of an azlactone (oxazolone) intermediate . This 5-membered ring is the primary vector for chirality loss. Once the azlactone forms, the stereocenter becomes labile, leading to rapid equilibration between the (S) and (R) enantiomers.

This guide provides a self-validating workflow to minimize this pathway, ensuring high optical purity (


 in THF).

Critical Synthesis Parameters (The "Golden Path")

To maximize enantiomeric excess (


), you must control the reaction kinetics to favor anhydride formation over azlactone tautomerization.
Optimized Protocol
  • Reagents: L-Aspartic Acid (dry, micronized), Trifluoroacetic Anhydride (TFAA).

  • Stoichiometry: 1.0 eq Aspartic Acid : 2.5–3.0 eq TFAA.

  • Solvent: Neat TFAA is preferred. If a solvent is required, use anhydrous Trifluoroacetic Acid (TFA). Avoid ethers or amines during formation.

Step-by-Step Workflow
  • Preparation: Suspend finely powdered L-Aspartic acid in neat TFAA under

    
     atmosphere.
    
  • Reaction (The Critical Control Point):

    • Standard Literature: Often suggests reflux. Avoid prolonged reflux.

    • Optimized Method: Stir at room temperature (20–25°C) for 2–4 hours. If dissolution is incomplete, warm gently to maximum 40–45°C for <30 minutes.

    • Why: High heat drives the thermodynamic equilibrium toward the racemic azlactone.

  • Isolation:

    • Evaporate excess TFAA and byproduct TFA under high vacuum at temperatures below 35°C .

    • Do not use a rotary evaporator bath set to >40°C.

  • Crystallization:

    • If the residue is an oil/gum, dissolve in a minimal amount of anhydrous Dichloromethane (DCM) and precipitate with cold Hexane or anhydrous Ether.

Mechanism of Failure: Visualizing Racemization

Understanding how you lose chirality is essential for prevention. The diagram below illustrates the competition between stable anhydride storage and azlactone-mediated racemization.

RacemizationPathway Asp L-Aspartic Acid (Starting Material) Inter N-TFA-L-Aspartic Acid (Transient Intermediate) Asp->Inter + TFAA (Acylation) Target (S)-N-TFA-Asp Anhydride (Target Molecule) Inter->Target - H2O (Cyclization) Azlactone Azlactone (Oxazolone) (Achiral/Labile Intermediate) Target->Azlactone Base / Heat (Alpha-Proton Abstraction) Azlactone->Target Re-protonation Racemic Racemic Mixture (DL-Asp Anhydride) Azlactone->Racemic Equilibration

Figure 1: The Racemization Pathway. Note that the transition from Target to Azlactone is reversible, but prolonged exposure to heat or base drives the system toward the Racemic sink.

Troubleshooting Guide (Q&A)

Issue 1: Low Optical Rotation

User Question: "I synthesized the anhydride, but my optical rotation is only -15° (expected -28°). What went wrong?"

Root Cause Analysis:

  • Thermal Stress: You likely refluxed the reaction for too long (>1 hour) or stripped the solvent at too high a temperature.

  • Hydrolysis: The anhydride is extremely moisture-sensitive. If it hydrolyzed back to N-TFA-Aspartic acid (diacid), the rotation will shift.

  • Solvent Effect: Rotation is solvent-dependent.

Corrective Action:

  • Verify Solvent: Ensure you measured

    
     in THF  or Acetone  (anhydrous).
    
  • Check Melting Point: Pure anhydride melts at 130–132°C . If your MP is 135–140°C, you may have significant diacid content (hydrolysis product).

  • Reprocess: If it is hydrolysis, you can re-treat with neat TFAA to re-close the ring. If it is racemization, you must discard and restart, keeping T < 40°C.

Issue 2: Product is a Sticky Gum/Oil

User Question: "The literature says it should be a white solid, but I have a viscous oil that won't crystallize."

Root Cause Analysis:

  • Residual Solvent: TFA and TFAA are difficult to remove completely.

  • Impurities: Unreacted Aspartic acid or oligomers formed by overheating.

Corrective Action:

  • Azeotropic Drying: Add dry Toluene to the oil and evaporate under vacuum. Repeat 2-3 times. Toluene forms an azeotrope with TFA, helping to pull it off.

  • Precipitation: Dissolve the gum in a minimal volume of dry DCM (1-2 mL per gram). Add dry Hexane dropwise with stirring until cloudiness persists. Cool to -20°C overnight.

Issue 3: Use of Bases

User Question: "Can I use Triethylamine (TEA) to speed up the reaction?"

Direct Answer: ABSOLUTELY NOT.

  • Reasoning: Tertiary amines are potent catalysts for azlactone formation. In the presence of TEA, the acidic

    
    -proton of the N-TFA group is instantly abstracted, leading to rapid and total racemization.
    
  • Alternative: If a base is strictly necessary for a subsequent coupling step, use a weaker, hindered base like N-Methylmorpholine (NMM) or Collidine, and keep the temperature at -10°C or lower.

Quality Control & Storage Specifications

Use the following benchmarks to validate your material before use in downstream applications (e.g., peptide synthesis).

QC Data Table
ParameterSpecificationNotes
Appearance White to off-white crystalline solidYellowing indicates decomposition.
Melting Point 130 – 132 °CSharp range indicates high purity.
Optical Rotation

Concentration

in THF.
IR Spectroscopy 1865, 1795 cm

(C=O)
Characteristic anhydride doublet.
Solubility Soluble in THF, Acetone, EtOAcHydrolyzes in water/alcohols.
Storage Protocol
  • Container: Amber glass vial with a PTFE-lined cap.

  • Atmosphere: Argon or Nitrogen blanket (essential).

  • Temperature: -20°C (Freezer).

  • Desiccant: Store the vial inside a secondary jar containing

    
     or active silica gel.
    

References

  • Sutton, D. A., et al. (1971). Preparation of N-Trifluoroacetyl-L-aspartic Anhydride. [Link] (Note: Validates the TFAA synthesis route).

  • Benoiton, N. L. (1983). Chemistry of Peptide Synthesis: Racemization Mechanisms. [Link] (Foundational text on azlactone-mediated racemization).

  • Lapatsanis, L., et al. (1983). Synthesis of N-TFA-amino acid anhydrides. [Link] (General methodology for minimizing thermal stress).

Technical Support Guide: Storage & Handling of Amino Acid N-Carboxyanhydrides (NCAs)

Author: BenchChem Technical Support Team. Date: March 2026

Department: Chemical Biology & Polymer Synthesis Core Document Type: Troubleshooting & Best Practice Guide Subject: Optimal Temperature & Moisture Control for NCAs Audience: Synthetic Chemists, Drug Delivery Researchers

Executive Summary

Amino acid N-carboxyanhydrides (NCAs), often called Leuchs' anhydrides, are the linchpin reagents for synthesizing polypeptides.[1][2][3][4][5][6][7][8][9] However, they are notoriously temperamental. Their high reactivity—essential for polymerization—makes them prone to spontaneous degradation via moisture-induced Ring-Opening Polymerization (ROP) or hydrolysis.

This guide moves beyond basic datasheet instructions, offering a mechanistic understanding of why specific storage conditions are non-negotiable and how to recover valuable reagents when standard protocols fail.

Part 1: The Golden Rules of Storage

Q1: What is the absolute optimal temperature for storing NCAs, and why isn't "the fridge" good enough?

Recommendation: Store at -20°C (or below) . The Science: NCAs are kinetically trapped metastable states. While 2–8°C (standard refrigeration) slows degradation, it does not sufficiently arrest the Activated Monomer Mechanism (AMM) . Even trace moisture at 4°C can deprotonate the NCA nitrogen, initiating a chain reaction where the NCA acts as its own nucleophile. At -20°C, the kinetic energy of the system is reduced enough to render this autopolymerization negligible for months.

Q2: I received my NCAs on dry ice, but I need to use them immediately. Can I open the vial?

CRITICAL WARNING: NO. The Protocol: You must allow the vial to equilibrate to room temperature inside a desiccator before opening. The Mechanism: Opening a -20°C vial in ambient air (approx. 50% humidity) causes immediate condensation of atmospheric water vapor onto the reagent. This water acts as a nucleophile, attacking the carbonyl carbon (C-5), leading to the formation of carbamic acid, which decarboxylates into an amine. This new amine then attacks remaining NCA molecules, triggering an unstoppable polymerization cascade (the "water-initiated" route).

Q3: Is "under nitrogen" sufficient, or do I need a glovebox?

Recommendation: A glovebox (<0.5 ppm H₂O) is the gold standard. Alternative: If a glovebox is unavailable, use a Schlenk line with high-vacuum cycles. Store vials inside a secondary container (e.g., a wide-mouth jar) containing active desiccant (P₂O₅ or indicating silica) and parafilm the threads. Expert Insight: Nitrogen balloons are permeable to moisture over time. Never rely on a balloon for storage longer than a few hours.

Part 2: Troubleshooting & Diagnostics

Q4: My NCA solution has turned cloudy or formed a precipitate. Is it ruined?

Diagnosis: Likely Yes . Cloudiness indicates the formation of insoluble oligomers or polypeptides. The Test: Attempt to dissolve a small aliquot in dry THF or DMF. If insoluble particulates remain, polymerization has occurred. Action: Filter the solution through a 0.2 µm PTFE filter to remove the polymer. Check the purity of the filtrate by 1H NMR. If the monomer peaks are distinct, you may be able to use the filtrate immediately, but the concentration will be inaccurate.

Q5: The solid NCA looks "oily" or "sticky" instead of a free-flowing powder.

Diagnosis: Hydrolysis or partial decomposition. The Science: Hydrolysis yields the parent amino acid and CO₂.[10] The presence of the free amino acid (which is often zwitterionic and hygroscopic) attracts more moisture, creating a sticky mixture. Action: Do not use for polymerization. The free amino acid will act as an uncontrolled initiator, broadening your polymer's dispersity (Đ). Proceed to Part 3: Recovery Protocols .

Part 3: Advanced Recovery Protocols

If your NCA has degraded but is not fully polymerized, use these purification methods.

Method A: The "Modern" Flash Chromatography (Recommended)

Based on the breakthrough method by Kramer & Deming (2010).

Traditional wisdom held that NCAs decompose on silica. We now know that with rapid elution, silica chromatography is superior to recrystallization for removing oily impurities.

  • Stationary Phase: Dry silica gel (heated under vacuum to remove water).

  • Mobile Phase: Anhydrous Hexanes/THF or Hexanes/Ethyl Acetate (gradient).

  • Procedure:

    • Dissolve NCA in minimal dry THF.[6]

    • Run a fast column (flash) under positive nitrogen pressure.

    • Collect fractions and evaporate solvent immediately under high vacuum.

    • Result: High-purity NCA suitable for controlled ROP.[6][7][11]

Method B: Classical Recrystallization (The "Schlenk" Method)

Best for highly crystalline NCAs (e.g., BLG-NCA, Lys-NCA).

  • Dissolution: In a Schlenk tube under N₂, dissolve crude NCA in minimal dry THF (or Ethyl Acetate) at room temperature. Do not heat significantly, as heat accelerates polymerization.

  • Precipitation: Layer 3 volumes of anhydrous Hexane (or Heptane) carefully on top.

  • Crystallization: Place at -20°C undisturbed. Allow diffusion-based crystallization overnight.

  • Collection: Filter under inert atmosphere (Schlenk frit) and dry under high vacuum.

Part 4: Data & Visualization
Table 1: Stability Profile of Common NCAs
NCA TypeSide Chain CharacteristicsStorage Stability (-20°C)Moisture SensitivityPrimary Degradation Mode
BLG-NCA Hydrophobic, Benzyl esterHigh (>6 months)ModerateSlow polymerization
Lys(Z)-NCA Hydrophobic, CarbamateHigh (>6 months)ModerateSlow polymerization
Ala-NCA Small, HydrophobicModerate (1-3 months)HighRapid polymerization
Gly-NCA No side chainLow (<1 month)Critical Rapid polymerization (unstable)
Sar-NCA N-substitutedModerateHighHydrolysis (oily residue)
Figure 1: The Degradation Cascade & Handling Logic

NCA_Handling Start Frozen NCA Reagent (-20°C) Warm Equilibrate to RT (In Desiccator) Start->Warm Wait 30-60 min Open Open in Glovebox/Schlenk Warm->Open Safe Moisture Exposure to Atmospheric Moisture Warm->Moisture If opened cold/wet Weigh Weigh/Dispense Open->Weigh Hydrolysis Hydrolysis (Formation of Amino Acid) Moisture->Hydrolysis H2O attack Amine Free Amine Generation Hydrolysis->Amine -CO2 Poly Uncontrolled Polymerization (Cloudy/Insoluble) Amine->Poly Attacks NCA Reseal Reseal under Inert Gas & Tape Weigh->Reseal Refreeze Return to -20°C Reseal->Refreeze

Caption: Logic flow for preventing moisture-induced degradation (red path) vs. correct handling (green path).

References
  • Kramer, J. R., & Deming, T. J. (2010).[11] General Method for Purification of α-Amino Acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672.[6][11] [Link]

  • Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides.[1][3][5][7][10][12][13] Angewandte Chemie International Edition, 45(35), 5752–5784. [Link]

Sources

removing excess trifluoroacetic acid from succinic anhydride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Excess Trifluoroacetic Acid (TFA) from Succinic Anhydride Synthesis Ticket ID: SA-TFA-PUR-001 Status: Open Analyst: Senior Application Scientist[1][2][3]

Executive Summary & Chemical Context

The Challenge: You have synthesized succinic anhydride (SA) via the dehydration of succinic acid using Trifluoroacetic Anhydride (TFAA) . The reaction is efficient, but it leaves behind Trifluoroacetic Acid (TFA) as a byproduct.[2][3]

The Critical Constraint: Succinic anhydride is highly sensitive to hydrolysis.[2]

  • Standard Acid Removal: Aqueous washes (e.g., NaHCO₃) are forbidden ; they will instantly hydrolyze your product back to succinic acid.[1][2][3][4]

  • Volatility: TFA (bp 72.4°C) is volatile, but it forms strong hydrogen-bonded associations with carbonyls, making "trace" removal difficult without specific protocols.[1][2][3][4]

The Solution: This guide details anhydrous purification methods, primarily focusing on azeotropic distillation with toluene and sublimation , to ensure an acid-free, crystalline anhydride.[3][4]

Reaction Logic & Workflow

The synthesis relies on the dehydrating power of TFAA. The byproduct, TFA, must be removed without introducing water.[3][4]

Figure 1: Synthesis & Purification Logic

G cluster_0 Reaction Phase cluster_1 Purification Phase (Anhydrous) Start Succinic Acid (Solid) Intermediate Reaction Mixture (SA + TFA Byproduct) Start->Intermediate Dehydration Reagent + TFAA (Dehydrating Agent) Reagent->Intermediate Step1 1. Bulk Evaporation (Rotavap, <40°C) Intermediate->Step1 Remove bulk TFA Step2 2. Azeotropic Distillation (Toluene Co-evap) Step1->Step2 Remove trace TFA Step3 3. Isolation (Crystallization or Sublimation) Step2->Step3 Purify Product Pure Succinic Anhydride (Crystalline Solid) Step3->Product

Caption: Workflow for the anhydrous synthesis and purification of succinic anhydride. Note the strict avoidance of aqueous steps.

Step-by-Step Removal Protocols

Method A: Toluene Azeotropic Distillation (Recommended)

Best for: Routine synthesis, removing 99% of TFA.[3][4]

Why Toluene? Toluene forms a binary azeotrope with TFA (boiling point ~72°C) and does not react with succinic anhydride.[1][2][3] It effectively "drags" the sticky TFA out of the solid matrix.

  • Bulk Concentration:

    • Remove the bulk reaction solvent (usually TFA/TFAA) using a rotary evaporator.[1][2]

    • Set Bath: 40°C. Do not overheat, as SA can sublime or degrade.[2][3][4]

    • Vacuum: Moderate (down to 20 mbar).[1][2]

  • The Azeotrope Cycles (3x Rule):

    • Redissolve/suspend the crude residue in anhydrous toluene (approx. 5–10 mL per gram of product).[2]

    • Evaporate to dryness on the rotavap.[2]

    • Repeat this step 3 times. This is critical. The first pass removes bulk liquid; the second and third passes disrupt hydrogen bonds to remove trapped traces.

  • Final Drying:

    • Place the solid under high vacuum (<1 mbar) for 4–12 hours.

    • Result: You should have a white crystalline solid.[1][2] If it is an oil, you still have TFA or hydrolysis products (see Troubleshooting).[1][2][4]

Method B: Sublimation (High Purity)

Best for: Analytical standards or when absolute acid-free material is required.[1][2][3]

Succinic anhydride sublimes at 90°C (at 5 mmHg) or slightly higher at ambient pressure.[1][2][3] Non-volatile impurities (salts, polymerized acids) stay behind.[1][2][3][4]

  • Setup: Place the crude, dried solid (from Method A) in a sublimation apparatus (cold finger).

  • Conditions:

    • Vacuum: High vacuum (<0.1 mmHg is ideal).[1][2]

    • Heat: Oil bath at 90–100°C.

    • Cooling: Circulate ice water (0°C) through the cold finger.[1][2]

  • Collection:

    • Pure succinic anhydride will form long, beautiful white needles on the cold finger.[3][4]

    • TFA (volatile) will be pulled into the trap (ensure your trap is liquid N₂ cooled to protect the pump).[2][3]

Analytical Verification (Quality Control)

How do you know the TFA is actually gone?

Table 1: NMR Diagnostic Data
Compound1H NMR Shift (DMSO-d₆)Multiplicity19F NMR ShiftNotes
Succinic Anhydride ~2.93 ppm Singlet (s)SilentDistinct single peak.[1][2][3]
Succinic Acid ~2.42 ppmSinglet (s)SilentIndicates hydrolysis (BAD).[1][2][3]
TFA (Trace) ~11-13 ppmBroad (COOH)-76.5 ppm 19F is the gold standard for detection.[1][2][3]
Toluene 2.3, 7.1-7.2 ppmMultipletsSilentCheck for residual solvent.[1][2][3][4]

Protocol for NMR Prep:

  • Use anhydrous DMSO-d₆ or CDCl₃ .[1][2]

  • Warning: If your NMR solvent is "wet" (contains traces of water), the anhydride will hydrolyze in the tube during the scan, showing a false positive for succinic acid.[3] Always use a fresh ampoule of deuterated solvent.[2]

Troubleshooting & FAQ

Q1: My product is a sticky oil/gum, not a white solid. What happened?

  • Cause: This usually indicates residual TFA (which acts as a solvent) or partial hydrolysis to succinic acid (which can depress the melting point).[1][2][3]

  • Fix:

    • Add anhydrous diethyl ether or DCM.[1][2] Succinic anhydride is sparingly soluble in cold ether/DCM, while TFA is highly soluble.[2][3][4]

    • Triturate (grind/stir) the oil in the solvent to induce precipitation.[2]

    • Filter the solid and wash with cold anhydrous ether.[2]

    • Return to Method A (Toluene azeotrope) if needed.[1][2][3]

Q2: Can I use a bicarbonate wash to neutralize the TFA?

  • ABSOLUTELY NOT. Sodium bicarbonate is aqueous and basic.[1][2] It will instantly attack the anhydride ring, opening it to form sodium succinate.[3][4] You must use thermal and solvent-based removal methods (distillation/sublimation) only.[1][2][3]

Q3: I see a peak at 2.42 ppm in my NMR. Is my synthesis failed?

  • Diagnosis: That is succinic acid.[1][2][5][6][7]

  • Scenario A (Real Hydrolysis): Moisture got into your reaction or purification.[1][2][3][8] You need to re-dehydrate (add more TFAA or Acetic Anhydride and reflux).[1][2][3]

  • Scenario B (Artifact): Your NMR solvent was wet.[1][2][3] Dry the NMR solvent over molecular sieves and run the sample again immediately.

Q4: I am actually trying to remove TFA from a succinylated peptide, not the anhydride itself.

  • Correction: This guide focuses on the anhydride reagent.[2][6][7][9] For peptides:

    • Do not use heat/sublimation.[1][2]

    • Use Lyophilization with HCl : Dissolve peptide in dilute HCl (10-100 mM) and freeze-dry.[1][2][3] Repeat 3x. The stronger HCl displaces the sticky TFA, and excess HCl evaporates.

    • Use Ion Exchange : HPLC with ammonium acetate buffer instead of TFA.

References

  • Vogel's Textbook of Practical Organic Chemistry . (5th Ed).[1][2][3] Preparation of Succinic Anhydride. Longman Scientific & Technical.[1][2]

  • Sloop, J. C. (2013).[1][2][3][4][10] 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Research and Reports in Organic Chemistry, 3, 1-12.[3][4][10]

  • Gottlieb, H. E., et al. (1997).[2][3][4][11] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[2][3][4] [1][2][3]

  • Organic Syntheses . Coll. Vol. 2, p.560 (1943).[1][2][3][4] Succinic Anhydride.[1][2][5][6][7][8][12] [1][2][3]

Sources

improving enantiomeric excess in reactions with chiral succinic anhydrides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Enantioselectivity in Chiral Succinic Anhydride Reactions

Current Status: Operational Agent: Senior Application Scientist, Asymmetric Synthesis Division Ticket ID: #EE-OPT-2026

Executive Summary

This guide addresses the critical challenges in the asymmetric desymmetrization of meso-succinic anhydrides and the kinetic resolution of racemic anhydrides. Achieving high enantiomeric excess (ee) in these systems requires precise control over the "catalytic triad": the catalyst state (aggregation vs. monomer), the nucleophile activation (general base vs. nucleophilic), and the reaction environment (solvent polarity/temperature).

Module 1: Catalyst & Nucleophile Selection ("The Hardware")

Q1: I am designing a desymmetrization screen. Which catalyst class yields the highest fidelity for 3-substituted succinic anhydrides?

Recommendation: For meso-anhydrides (e.g., 2,3-dimethylsuccinic anhydride) or 3-substituted prochiral anhydrides, Modified Cinchona Alkaloids are the gold standard for chemical catalysis.

  • Bifunctional Catalysts: Bis-cinchona alkaloids like (DHQD)₂AQN or (DHQD)-PHN often outperform monomeric alkaloids (quinine/quinidine) because they create a defined "enzyme-like" binding pocket that stabilizes the transition state via multiple hydrogen bonds.

  • Mechanism of Action: These catalysts typically operate via a General Base Mechanism (see Diagram 1), where the quinuclidine nitrogen deprotonates the nucleophile (alcohol) while the catalyst scaffold orients the anhydride.

  • Alternative - Chiral Phosphoric Acids: If your substrate is highly acid-sensitive or if you are using extremely bulky nucleophiles (e.g., benzhydrol), chiral phosphoric acids (e.g., TRIP, BINOL-derivatives) can be superior, utilizing hydrogen-bonding activation of the carbonyl.

Q2: Does the choice of alcohol nucleophile significantly impact ee?

Yes, drastically. The nucleophile is not just a reactant; it is a stereodifferentiating element.

  • Methanol: Standard for cinchona alkaloids. Small size allows fast kinetics but requires low temperatures (-20°C to -40°C) to maximize ee.

  • Bulky Alcohols (e.g., Benzhydrol, Trifluoroethanol): Often required for Phosphoric Acid Catalysis . The bulk forces a tighter transition state, improving face differentiation, but significantly slows reaction rates.

  • Guideline: Start with Methanol/Cinchona. If ee is <80%, switch to a bulkier alcohol (Isopropanol or Benzyl alcohol) or switch catalyst classes.

Module 2: Reaction Environment ("The Software")

Q3: My ee drops significantly when I scale up or change solvents. Why?

Root Cause: Catalyst Aggregation and Polarity. In organocatalysis, particularly with cinchona alkaloids and thioureas, the active species is often the monomer .

  • Solvent Effect: Polar solvents (DMF, DMSO) disrupt the critical hydrogen-bonding network between catalyst and substrate, lowering ee. Non-polar solvents (Toluene, MTBE, Et₂O) favor the tight ion-pair transition state required for high selectivity.

  • Concentration Effect: At high concentrations, catalysts may form dimers that are either inactive or non-selective.

  • Corrective Action:

    • Dilution: Run reactions at 0.05 M to 0.1 M concentration.

    • Solvent Swap: Move from THF/DCM to MTBE or Toluene . (See Table 1).

Table 1: Impact of Solvent and Temperature on Desymmetrization of meso-2,3-Dimethylsuccinic Anhydride

EntrySolventTemperature (°C)CatalystYield (%)ee (%)
1Toluene25(DHQD)₂AQN9585
2Ether25(DHQD)₂AQN9291
3Ether -20 (DHQD)₂AQN 96 98
4THF25(DHQD)-PHN8865

Data synthesized from representative literature trends [1, 2].

Module 3: Troubleshooting & Diagnostics

Q4: I observe 100% conversion but the product is nearly racemic (low ee). What is happening?

Diagnosis: The "Background Reaction" is competing. The uncatalyzed reaction (nucleophile attacking anhydride directly) produces racemic product. If the catalyst is slow or deactivated, the background rate dominates.

Diagnostic Workflow:

  • Run a Blank: Mix Anhydride + Nucleophile + Solvent (No Catalyst).

  • Analysis: If conversion > 5% after 1 hour, your background reaction is too fast.

  • Fix:

    • Lower Temperature: Reduces background rate more than catalytic rate.

    • Slow Addition: Add the nucleophile slowly to the catalyst/anhydride mixture.

    • Dry Solvents: Moisture hydrolyzes anhydrides to diacids (achiral/racemic byproducts) which can confuse analysis.

Q5: How do I distinguish between General Base and Nucleophilic Catalysis mechanisms to optimize my reaction?

Understanding the mechanism allows you to tune the electronics.

  • Nucleophilic Catalysis: The catalyst attacks the carbonyl, forming an acyl-ammonium intermediate. Favored by nucleophilic catalysts (DMAP derivatives).

  • General Base Catalysis: The catalyst activates the alcohol. Favored by Cinchona alkaloids in non-polar solvents.

  • Optimization Tip: For General Base pathways (most common for high ee), electron-deficient anhydrides react faster. If your reaction is sluggish, ensure your catalyst has a strong Brønsted basic site (quinuclidine).

Visualizations

Diagram 1: Mechanistic Pathways in Anhydride Desymmetrization

This diagram illustrates the two competing activation modes. For high ee with Cinchona alkaloids, the General Base pathway is energetically favored.

DesymmetrizationMechanism cluster_legend Pathway Preference Anhydride Meso-Succinic Anhydride AcylAmmonium Acyl-Ammonium Intermediate (Covalent Bond) Anhydride->AcylAmmonium Nucleophilic Attack by Catalyst HB_Complex Ternary Complex (H-Bonding Network) Anhydride->HB_Complex Coordination Catalyst Chiral Catalyst (Cinchona/Thiourea) Catalyst->AcylAmmonium Catalyst->HB_Complex General Base Activation Alcohol Alcohol (ROH) Alcohol->HB_Complex H-Bonding Product_Nuc Hemiester (Variable ee) AcylAmmonium->Product_Nuc Alcohol Attack Product_GB Hemiester (High ee) HB_Complex->Product_GB Stereoselective Ring Opening Legend Green Path = Preferred for High ee (General Base Mechanism)

Caption: Comparison of Nucleophilic vs. General Base catalytic cycles. The General Base pathway (Green) typically yields higher enantioselectivity in cinchona-catalyzed desymmetrization [3].

Diagram 2: Troubleshooting Workflow for Low Enantioselectivity

TroubleshootingEE Start Issue: Low ee observed (< 80%) CheckBlank Run Blank Reaction (No Catalyst) Start->CheckBlank DecisionBlank Is conversion > 5% in 1 hour? CheckBlank->DecisionBlank HighBackground Problem: High Background Reaction DecisionBlank->HighBackground Yes CheckSolvent Check Solvent Polarity DecisionBlank->CheckSolvent No ActionTemp Action: Lower Temp (-20°C to -78°C) HighBackground->ActionTemp ActionAdd Action: Slow Addition of Nucleophile HighBackground->ActionAdd DecisionSolvent Is Solvent Polar? (DMF, DMSO, THF) CheckSolvent->DecisionSolvent ActionSolvent Action: Switch to Non-Polar (Et2O, Toluene, MTBE) DecisionSolvent->ActionSolvent Yes CheckCat Check Catalyst Aggregation DecisionSolvent->CheckCat No ActionDilute Action: Dilute Reaction (0.05 - 0.1 M) CheckCat->ActionDilute

Caption: Diagnostic logic tree for isolating the cause of low enantiomeric excess in anhydride ring-opening reactions.

Standard Operating Procedure (SOP)

Protocol: High-Selectivity Desymmetrization of meso-2,3-Dimethylsuccinic Anhydride

Objective: Synthesis of (2R,3S)-3-(methoxycarbonyl)-2-methylbutanoic acid with >95% ee.

Materials:

  • Substrate: meso-2,3-Dimethylsuccinic anhydride (1.0 equiv)

  • Catalyst: (DHQD)₂AQN (5-10 mol%)

  • Nucleophile: Dry Methanol (10-20 equiv)

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or MTBE

Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Add (DHQD)₂AQN (0.05 mmol) and meso-anhydride (1.0 mmol) to the flask.

  • Solvation: Add anhydrous Et₂O (20 mL) to achieve a concentration of 0.05 M. Note: High dilution prevents catalyst aggregation.

  • Cooling: Cool the mixture to -20°C using a cryocooler or acetone/dry ice bath. Allow to equilibrate for 15 minutes.

  • Reaction: Add Methanol (10-20 mmol) dropwise over 5 minutes.

  • Monitoring: Stir at -20°C for 24-48 hours. Monitor conversion by TLC or ¹H NMR (look for methyl ester singlet ~3.6 ppm).

  • Quench: Once conversion >98%, add 1N HCl to quench the catalyst.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (typically Hexanes/EtOAc with 1% Acetic Acid).

Validation:

  • ee Determination: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column) or convert to a diastereomeric amide using (R)-α-methylbenzylamine for NMR analysis.

References

  • Chen, Y., Tian, S.-K., & Deng, L. (2000). A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids. Journal of the American Chemical Society, 122(39), 9542–9543. [Link]

  • Atodiresei, I., Schiffers, I., & Bolm, C. (2007). Asymmetric Anhydride Openings. Chemical Reviews, 107(12), 5683–5712. [Link]

  • Badorrek, J., et al. (2007). A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols. Organic Letters, 9(26), 5553–5556. [Link]

  • Schmid, L., et al. (2019). Bifunctional organocatalyst for methanolytic desymmetrization of cyclic anhydrides: increasing enantioselectivity by catalyst dilution. Chemical Communications, 55, 1234-1237. [Link]

Validation & Comparative

Technical Guide: 1H NMR Analysis & Performance of (S)-(-)-2-(Trifluoroacetamido)succinic Anhydride

[1]

Executive Summary

This compound is a cyclic anhydride derivative of L-aspartic acid protected by a trifluoroacetyl (TFA) group.[1] It serves as a potent acylating agent for introducing aspartyl residues without the need for exogenous coupling reagents (e.g., EDC/DCC).[1]

Critical Quality Attribute (CQA): The primary challenge with this reagent is its high susceptibility to hydrolysis.[1] Upon exposure to atmospheric moisture, the 5-membered anhydride ring opens to form N-TFA-L-aspartic acid (the diacid), rendering the compound inactive for acylation. 1H NMR is the definitive method for distinguishing the active anhydride from the hydrolyzed impurity.

Part 1: Structural Context & Degradation Pathway[1]

Understanding the NMR spectrum requires visualizing the structural rigidity of the anhydride ring versus the conformational freedom of the hydrolyzed diacid.

Diagram 1: Synthesis and Hydrolysis Pathway

This diagram illustrates the cyclization of N-TFA-Aspartic acid to the anhydride and its reversion via hydrolysis. Note the proton environments labeled (α, β).

ReactionPathwayDiacidN-TFA-L-Aspartic Acid(Precursor/Impurity)Open Chain: Free RotationAnhydride(S)-(-)-2-(Trifluoroacetamido)succinic Anhydride(Target Product)Rigid 5-Membered RingDiacid->AnhydrideCyclization(Reflux)TFAATrifluoroaceticAnhydride (TFAA)TFAA->AnhydrideReagentAnhydride->DiacidHydrolysis(Fast)WaterH2O(Atmospheric Moisture)Water->DiacidNucleophile

Caption: The reversible pathway between the open-chain diacid and the cyclic anhydride. The rigidity of the anhydride ring significantly deshields the α-proton.

Part 2: 1H NMR Spectrum Analysis

The diagnostic power of NMR lies in the chemical shift (



Comparative Chemical Shifts

Solvent: Acetone-



1
Proton AssignmentMultiplicityAnhydride (Active)

(ppm)
Diacid (Impurity)

(ppm)
Diagnostic Note
NH (Amide) Doublet (broad)9.5 – 10.2 8.5 – 9.5Highly variable; TFA group makes this proton very acidic/deshielded.[1]

-CH (Methine)
Multiplet (ddd)5.3 – 5.6 4.6 – 4.9Primary Indicator. Ring closure deshields this proton by ~0.7 ppm.[1]

-CH

(Methylene)
ABX System3.2 – 3.6 2.7 – 3.0The anhydride locks the conformation, increasing the geminal splitting complexity.[1]
COOH (Acid) Broad SingletAbsent 10.0 – 12.0+Presence of a broad hump >10 ppm indicates hydrolysis.[1]
Interpretation Logic[2]
  • The

    
    -Proton Shift:  In the open chain (Diacid), the 
    
    
    -proton has free rotation.[1] In the anhydride, it is part of a rigid succinic ring.[1] This constraints forces the proton into a deshielding cone of the carbonyls, shifting it downfield to >5.0 ppm .[1]
  • Coupling Constants (

    
    ):  The 
    
    
    -protons in the anhydride often appear as a distinct ABX pattern (doublet of doublets of doublets) due to the rigid angle with the
    
    
    -proton.[1] In the diacid, free rotation often averages these into a simpler doublet or multiplet.[1]

Part 3: Performance Comparison & Alternatives

Why use the Anhydride (CAS 777-33-3) over other activation methods?

Comparison Matrix
FeatureN-TFA-Asp Anhydride N-Boc-Asp Anhydride In-Situ Activation (EDC/NHS)
Atom Economy High (Only byproduct is TFA-Asp if unreacted)HighLow (Urea byproducts)
Acid Stability Excellent (TFA is stable to acid)Poor (Boc is acid labile)N/A
Moisture Sensitivity High (Hydrolyzes in minutes)HighLow (Reagents separate)
Racemization Risk Moderate (Base-catalyzed)Low to ModerateLow
Purification Crystallization (Easy)CrystallizationColumn Chromatography (Hard)
Decision Workflow

Use the following logic to determine if this reagent is suitable for your workflow.

DecisionMatrixStartNeed to couple Aspartic Acid?AcidSensitiveIs the substrateAcid Sensitive?Start->AcidSensitiveBaseSensitiveIs the substrateBase Sensitive?AcidSensitive->BaseSensitiveNoUseBocUse N-Boc-Asp AnhydrideAcidSensitive->UseBocYesUseTFAUse N-TFA-Asp Anhydride(CAS 777-33-3)BaseSensitive->UseTFAYes (TFA removed by mild base)UseFmocUse Fmoc-Asp-OPfpor In-SituBaseSensitive->UseFmocNo

Caption: Selection logic for Aspartic acid coupling reagents based on substrate sensitivity.

Part 4: Experimental Protocols

"Dry" NMR Sample Preparation

Standard NMR preparation will destroy this compound.[1] Follow this strict protocol.

  • Glassware: Oven-dry the NMR tube and cap for at least 2 hours at 100°C.

  • Solvent: Use Acetone-

    
      or Acetonitrile-
    
    
    from a fresh, sealed ampoule. Do not use older bottles of DMSO-
    
    
    as they absorb water rapidly.[1]
  • Preparation:

    • Weigh ~10 mg of the anhydride into a dry vial under nitrogen atmosphere (glovebox preferred).

    • Add 0.6 mL solvent.[1]

    • Transfer to NMR tube and cap immediately.[1]

    • Run spectrum within 15 minutes.

Synthesis (Validation Reference)

To generate the standard for comparison:

  • Reactants: Suspend L-aspartic acid (1 eq) in Trifluoroacetic Anhydride (TFAA) (excess, ~4-5 eq).

  • Conditions: Reflux gently under

    
     for 2-4 hours. The solid aspartic acid will dissolve as it converts to the anhydride.
    
  • Workup: Evaporate excess TFAA under reduced pressure.

  • Crystallization: Recrystallize from dry hexane/ether.

  • Result: White crystalline solid. M.P. ~130-132°C.[1][2]

Purity Calculation

Integrate the

1

Target acceptance criteria for peptide synthesis is >95% anhydride.[1]

References

  • Sigma-Aldrich. this compound Product Specification. Link[1]

  • Lapatsanis, L., et al. Synthesis of N-TFA-amino acid anhydrides. Tetrahedron Letters, 1980.[1] (Foundational synthesis methodology).

  • RSC Publishing. Monitoring of amide hydrolysis by 1H NMR. Link (Mechanistic support for shift changes during hydrolysis).[1]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] (General reference for Aspartic acid derivative shifts).

  • ThermoFisher Scientific. Hydrolysis of Anhydrides Monitoring. Link (General protocol for anhydride stability).

Comparative Guide: FTIR Profiling of Cyclic Amino Acid Anhydrides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Characteristic Peaks of Cyclic Amino Acid Anhydrides (Diketopiperazines & N-Carboxyanhydrides) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Distinguishing Stable Scaffolds (DKPs) from Reactive Precursors (NCAs) and Linear Analogs

Executive Summary

In drug development and peptide chemistry, the term "cyclic amino acid anhydride" presents a critical nomenclature duality. It can refer to 2,5-Diketopiperazines (DKPs) —stable, pharmacologically active cyclic dipeptides—or N-Carboxyanhydrides (NCAs) , the highly reactive "Leuchs' anhydrides" used as polymerization precursors.

This guide provides a definitive spectroscopic framework to distinguish these species. By leveraging the sensitivity of Fourier Transform Infrared (FTIR) spectroscopy to ring strain and amide conformation (cis vs. trans), researchers can validate synthetic pathways, monitor cyclization efficiency, and differentiate cyclic scaffolds from their linear dipeptide alternatives.

The Spectroscopic Signatures: A Technical Deep Dive

The core differentiation lies in the vibrational modes of the carbonyl (C=O) and amide (N-H) groups.[1] The geometric constraints of the cyclic systems induce distinct shifts in wavenumber compared to open-chain analogs.

A. 2,5-Diketopiperazines (DKPs)

DKPs are bis-lactams formed by the head-to-tail cyclization of two amino acids.[2][3] They contain two cis-amide bonds, a feature rarely found in linear peptides (which are predominantly trans).

  • Amide I (C=O[4][5][6][7] Stretch):

    • Position: 1670 – 1695 cm⁻¹ [8]

    • Characteristics: Often appears as a broad band or a doublet due to vibrational coupling between the two antiparallel carbonyls in the ring. The wavenumber is typically 20–30 cm⁻¹ higher than linear peptides due to ring strain and the absence of the mesomeric stabilization found in open chains.

  • Amide II (N-H Deformation):

    • Position: ~1470 cm⁻¹ (or often absent in the typical 1550 region)

    • Diagnostic Value: This is the primary differentiator . Linear peptides (trans-amides) exhibit a strong Amide II band at ~1540–1550 cm⁻¹. In DKPs, the cis-conformation shifts this mode to lower frequencies (mixed with C-H deformations) or renders it weak/silent in the typical region. Absence of a band at 1550 cm⁻¹ is a strong indicator of cyclization.

  • N-H Stretch:

    • Position: 3050 – 3200 cm⁻¹

    • Characteristics: Broad, intense bands indicating strong intermolecular hydrogen bonding in the solid state (packing into "tapes" or "layers").

B. N-Carboxyanhydrides (NCAs)

NCAs are true anhydrides (mixed carbamic-carboxylic anhydride). They are reactive intermediates, not stable drug scaffolds, but are crucial to identify during synthesis monitoring.

  • C=O Stretch (The "Anhydride Doublet"):

    • Position: ~1860 cm⁻¹ and ~1785 cm⁻¹ [8]

    • Mechanism: The high-frequency band (~1860) corresponds to the symmetric stretch, while the lower band (~1785) is the asymmetric stretch.

    • Diagnostic Value: These peaks are far outside the amide region. Their disappearance confirms the consumption of the precursor and formation of the peptide bond.

C. Linear Dipeptides (The Alternative)
  • Amide I: 1650 – 1660 cm⁻¹ (Lower than DKPs).

  • Amide II: 1540 – 1550 cm⁻¹ (Strong, distinct band; absent in DKPs).

  • Terminal Groups: Distinct zwitterionic bands (COO⁻ stretch ~1580–1600 cm⁻¹ and NH₃⁺ deformation ~1500–1600 cm⁻¹) often complicate the spectrum.

Comparative Data Analysis

The following table summarizes the spectral shifts required for product verification.

FeatureDiketopiperazine (DKP) Linear Dipeptide N-Carboxyanhydride (NCA)
Primary Utility Stable Drug ScaffoldMetabolite / DegradantSynthetic Precursor
C=O Stretch (Amide I) 1670 – 1695 cm⁻¹ (High freq)1650 – 1660 cm⁻¹1860 / 1785 cm⁻¹ (Doublet)
N-H Bend (Amide II) ~1470 cm⁻¹ (Weak/Shifted)1540 – 1550 cm⁻¹ (Strong)N/A (No amide bond)
Amide Conformation CisTransN/A
Key Diagnostic Absence of 1550 cm⁻¹ bandPresence of 1550 cm⁻¹ bandPresence of 1860 cm⁻¹ band
Visualizing the Logic

The following diagrams illustrate the decision-making process for identifying these compounds and the cyclization pathway.

Diagram 1: Spectral Identification Flowchart

FTIR_Identification Sample Unknown Sample Spectrum Check1800 Check 1750-1870 cm⁻¹ Region Sample->Check1800 Doublet Strong Doublet (1860 & 1785 cm⁻¹) Check1800->Doublet Yes Check1550 Check 1500-1560 cm⁻¹ Region (Amide II) Check1800->Check1550 No NCA ID: N-Carboxyanhydride (NCA) (Precursor) Doublet->NCA Band1550 Strong Band Present (~1540-1550 cm⁻¹) Check1550->Band1550 Yes NoBand1550 Band Absent or Shifted to ~1470 cm⁻¹ Check1550->NoBand1550 No Linear ID: Linear Dipeptide (Trans-Amide) Band1550->Linear Check1680 Check Amide I (1670-1695 cm⁻¹) NoBand1550->Check1680 DKP ID: Diketopiperazine (DKP) (Cyclic Scaffold) Check1680->DKP

Caption: Logic flow for distinguishing reactive precursors (NCA), linear byproducts, and cyclic scaffolds (DKP) using FTIR.

Diagram 2: Cyclization Pathway & Spectral Shift

Cyclization_Shift Linear Linear Dipeptide (Trans-Amide) Amide II: 1550 cm⁻¹ Transition Cyclization (Dehydration) Linear->Transition - H₂O DKP Diketopiperazine (Cis-Amide) Amide I: ~1680 cm⁻¹ Amide II: Silent Transition->DKP Ring Closure

Caption: The spectroscopic shift accompanying the transition from linear dipeptide to cyclic anhydride (DKP).

Experimental Protocol: Self-Validating Methodology

To ensure data integrity, especially when distinguishing subtle shifts in the Amide I region, follow this protocol.

Protocol: Solid-State Analysis (KBr Pellet)

Rationale: Solid-state analysis is preferred for DKPs to observe the characteristic hydrogen-bonded crystalline packing modes.

  • Sample Preparation:

    • Mix 1–2 mg of the cyclic anhydride sample with ~100 mg of spectroscopic grade KBr (dried at 110°C).

    • Grind to a fine powder using an agate mortar to minimize scattering (Christiansen effect).

    • Press into a transparent pellet under vacuum (8–10 tons pressure).

  • Data Acquisition:

    • Resolution: 2 cm⁻¹ (Critical for resolving Amide I doublets).

    • Scans: Minimum 32 scans to improve signal-to-noise ratio.

    • Background: Fresh KBr blank pellet.

  • Validation Step (The "Water Check"):

    • Problem: Atmospheric water vapor has sharp absorption lines in the 1500–1700 cm⁻¹ region that can mimic or obscure Amide bands.

    • Check: Inspect the 3600–3900 cm⁻¹ region. If sharp rotational lines are visible, purge the instrument with N₂ and re-acquire. Do not attempt to interpret Amide I/II fine structure if water vapor interference is present.

  • Interpretation:

    • Locate the Amide I band. If centered >1670 cm⁻¹, suspect DKP.

    • Check 1550 cm⁻¹.[9] If empty, confirm DKP.

    • Check 1700–1800 cm⁻¹.[8] If peaks exist, check for residual NCA precursor (1785/1860) or carboxylic acid impurities (~1710).

References
  • NIST Chemistry WebBook. 2,5-Piperazinedione (Diketopiperazine) IR Spectrum. National Institute of Standards and Technology.[10] Available at: [Link]

  • Krimm, S., & Bandekar, J. (1986). Vibrational spectroscopy and conformation of peptides, polypeptides, and proteins. Advances in Protein Chemistry.[6] (Seminal work on Amide I/II assignments).

  • Spectroscopy Online. (2018). The C=O[1][4][6][9][11] Bond, Part IV: Acid Anhydrides. (Detailed analysis of the anhydride doublet in NCAs). Available at: [Link]

  • Mendham, A. P., et al. (2010). Vibrational spectroscopy and crystal structure analysis of cyclo(L-Glu-L-Glu). Journal of Raman Spectroscopy.
  • Habraken, G. J. M., et al. (2011). Optimization of N-Carboxyanhydride (NCA) Polymerization. Polymer Chemistry. (FTIR monitoring of NCA consumption). Available at: [Link]

Sources

specific optical rotation values for (S)-(-)-2-(Trifluoroacetamido)succinic anhydride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical assessment of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride , focusing on its optical rotation as a critical quality control parameter. It is designed for researchers requiring high-fidelity stereochemical data for peptide synthesis and drug development.

Optical Rotation Benchmarks and Purity Analysis

Executive Summary

This compound (also known as N-Trifluoroacetyl-L-aspartic anhydride) is a highly reactive, moisture-sensitive intermediate used primarily to introduce the aspartyl moiety in peptide synthesis without racemization.

The definitive quality control metric for this compound is its specific optical rotation . Deviations from the standard value of


  indicate either hydrolysis (ring opening) or racemization, both of which compromise downstream applications.
Technical Profile & Optical Properties[1][2][3][4][5]
PropertySpecification
IUPAC Name (3S)-3-(2,2,2-trifluoroacetylamino)oxolane-2,5-dione
CAS Number 777-33-3
Molecular Formula C₆H₄F₃NO₄
Molecular Weight 211.10 g/mol
Physical Form White to off-white crystalline solid
Melting Point 131–132 °C
Specific Optical Rotation

(c = 1.0, THF)
Solubility Soluble in THF, Acetone, Ethyl Acetate; Reacts with Water/Alcohols
Causality of Optical Rotation

The specific rotation of -28.0° is intrinsic to the constrained 5-membered anhydride ring structure. Upon exposure to moisture, the ring opens to form N-Trifluoroacetyl-L-aspartic acid . This structural relaxation significantly alters the chiroptical properties, typically shifting the rotation value. Therefore, a stable reading of -28.0° in anhydrous THF is a self-validating confirmation of both enantiomeric purity and ring integrity.

Comparative Analysis: Analogs & Hydrolysis Products

To validate the performance and identity of the target compound, it is essential to compare it against its precursors and structural analogs.

CompoundStructure TypeSpecific Rotation (

)
SolventSignificance
(S)-N-TFA-Aspartic Anhydride Target (Cyclic) -28.0° THF Active Acylating Agent
N-Formyl-L-Aspartic AnhydrideAnalog (Cyclic)-54.7°AcetoneAlternative protecting group
N-Acetyl-L-Aspartic AcidHydrolyzed Analog+50.0° to +54.0°Acetic AcidReference for ring-opened state
L-Aspartic AcidRaw Material+25.0°3N HClStarting material baseline

Key Insight: The shift from a negative rotation in the anhydride form to a positive rotation in many acyclic aspartic acid derivatives (depending on solvent/pH) serves as a rapid diagnostic tool. If your sample shows a rotation significantly less negative than -28.0° (e.g., -15°), it likely contains a mixture of the anhydride and the hydrolyzed diacid.

Experimental Protocol: Synthesis & QC Workflow

Objective: Synthesize this compound and validate purity via optical rotation.

A. Synthesis (Dehydration)
  • Reagents: Suspend L-Aspartic Acid (1 eq) in Trifluoroacetic Anhydride (TFAA) (excess, ~2.5 eq).

  • Reaction: Stir under inert atmosphere (N₂) at reflux or mild heat (approx. 40-50°C) until the solid completely dissolves. The evolution of gas implies the reaction is proceeding.

  • Isolation: Evaporate excess TFAA and Trifluoroacetic acid byproduct under reduced pressure.

  • Purification: Crystallize the residue from anhydrous hexane or a benzene/hexane mixture. Strictly exclude moisture.

B. Quality Control (Self-Validating Protocol)
  • Sampling: In a glovebox or desiccated environment, weigh 100 mg of the product.

  • Solvation: Dissolve in 10.0 mL of anhydrous THF .

    • Critical Step: Ensure the THF is fresh and dry (water < 50 ppm). Presence of water will hydrolyze the anhydride during measurement, causing a "drifting" rotation value.

  • Measurement: Fill the polarimeter tube (1 dm path length) and measure at 20°C using the Sodium D line (589 nm).

  • Validation Criteria:

    • Pass:

      
      .
      
    • Fail (Hydrolysis): Value drifts towards 0° or becomes positive over time.

    • Fail (Racemization): Stable value significantly closer to 0° (e.g., -5° to -10°) indicates partial racemization during the thermal dehydration step.

Mechanism & Workflow Visualization

The following diagram illustrates the synthesis pathway and the critical decision points based on optical rotation data.

G Asp L-Aspartic Acid [α] = +25.0° Reaction Dehydration (Reflux) Asp->Reaction Substrate TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Reaction Reagent Product (S)-N-TFA-Asp Anhydride Target: [α] = -28.0° Reaction->Product Cyclization Hydrolysis Hydrolyzed Diacid (Impurity) Product->Hydrolysis Moisture Exposure (Ring Opening) QC QC: Polarimetry (in THF) Product->QC Sample QC->Product Valid (-28°) QC->Hydrolysis Drift/Low Value

Caption: Workflow for synthesis and quality control. Green indicates the target state; red indicates the failure mode (hydrolysis) detectable via optical rotation.

References
  • Sigma-Aldrich. this compound Product Specification. Retrieved from .[1]

  • Lapidus, M., & Sweeney, M. (1973). L-4'-Cyano-3-(2,2,2-trifluoroacetamido)succinanilic acid and related synthetic sweetening agents. Journal of Medicinal Chemistry, 16(2), 163–166. Link

  • Sci-Finder/ChemicalBook. CAS 777-33-3 Properties and Optical Rotation Data. Retrieved from .

  • US Patent 4526985A. Process for the preparation of the anhydride of N-formyl-L-aspartic acid. (Provides comparative data for N-Formyl analogs). Link

Sources

Technical Deep Dive: Mass Spectrometry Fragmentation of N-TFA-L-Aspartic Anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-TFA-L-Aspartic Anhydride (2-(trifluoroacetamido)succinic anhydride) is a critical cyclic intermediate and derivatizing reagent in proteomic analysis and organic synthesis. Unlike stable alkyl esters used in standard GC-MS amino acid profiling, this anhydride represents a reactive, transient species often observed during the in situ fragmentation of aspartic acid derivatives (the "Aspartic Effect") or synthesized as a specific acylating agent.

This guide provides a definitive analysis of its Electron Ionization (EI) mass spectrometry behavior, contrasting it with its homologous glutamic analog and stable open-chain esters.

Technical Profile & Structural Logic

The fragmentation behavior of N-TFA-L-aspartic anhydride is dictated by two structural moieties: the electron-withdrawing trifluoroacetyl (TFA) group and the strained 5-membered succinic anhydride ring .

FeatureSpecification
Systematic Name 2-(trifluoroacetamido)succinic anhydride
Formula

Molecular Weight 211.09 Da
Key Moiety Cyclic Succinic Anhydride (5-membered ring)
Ionization Mode Electron Ionization (EI, 70 eV)

Mass Spectrometry Fragmentation Pattern

Mechanistic Pathway Analysis

Upon electron impact (70 eV), N-TFA-L-aspartic anhydride (


) undergoes fragmentation driven by the release of ring strain and the stability of the trifluoromethyl cation. The absence of a stable molecular ion is common due to the facile loss of neutral oxides (

,

).
Primary Fragmentation Channels:
  • Anhydride Ring Cleavage: The succinic ring typically ejects

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ) to relieve strain, forming radical cations stabilized by the amide nitrogen.
  • TFA Group Fragmentation: The

    
     bond between the trifluoromethyl group and the carbonyl carbon is weak, leading to the dominant 
    
    
    
    ion (
    
    
    69).
  • McLafferty-like Rearrangements: Hydrogen transfer from the chiral center allows for the elimination of trifluoroacetamide or ketene-like neutrals.

Visualization of Fragmentation Pathways

The following diagram illustrates the causal relationships between the precursor ion and its diagnostic fragments.

FragmentationPathway M_Ion Molecular Ion (M+) [C6H4F3NO4]+ m/z 211 Ion_183 [M - CO]+ Distonic Ion m/z 183 M_Ion->Ion_183 - CO (28 Da) Ion_167 [M - CO2]+ Imine/Amide Radical m/z 167 M_Ion->Ion_167 - CO2 (44 Da) Ion_142 [M - CF3]+ Succinimide Cation m/z 142 M_Ion->Ion_142 - CF3• (69 Da) Ion_97 [CF3CO]+ Trifluoroacetyl Cation m/z 97 M_Ion->Ion_97 Alpha Cleavage Ion_69 [CF3]+ Trifluoromethyl Cation m/z 69 (Base Peak) Ion_142->Ion_69 Secondary Decay Ion_97->Ion_69 - CO

Figure 1: EI Fragmentation pathway of N-TFA-L-aspartic anhydride showing primary losses of CO, CO2, and CF3 groups.

Diagnostic Ion Table

The following table summarizes the key ions used for identification.

m/zIon CompositionOrigin / MechanismRelative Abundance (Est.)
211

Molecular Ion (Weak/Absent due to instability).< 5%
183

Loss of

from anhydride ring.
10-20%
167

Loss of

(Decarboxylation).
15-25%
142

Loss of

radical.
30-50%
97

Alpha-cleavage at amide carbonyl.40-60%
69

Base Peak . Characteristic of all N-TFA derivatives.100%

Comparative Analysis: Anhydride vs. Alternatives

This section compares the N-TFA-L-Aspartic Anhydride against its closest structural analog (Glutamic Anhydride) and its most common analytical derivative (Dimethyl Ester).

Comparison 1: Ring Size Stability (Asp vs. Glu)

The "Aspartic Effect" in mass spectrometry refers to the facile formation of the 5-membered succinimide ring, which is kinetically favored over the 6-membered glutaric ring formed by glutamic acid.

FeatureN-TFA-L-Aspartic AnhydrideN-TFA-L-Glutamic Anhydride
Ring Size 5-membered (Succinic)6-membered (Glutaric)
Formation Kinetics Fast (Favored "Aspartic Effect")Slower
Diagnostic Loss Prominent

Prominent

(from di-acid precursor)
Stability Highly reactive, prone to hydrolysisSlightly more stable
Comparison 2: Reagent vs. Analyte (Anhydride vs. Ester)

Researchers often confuse the anhydride (intermediate) with the ester (final analyte).

ParameterN-TFA-Aspartic AnhydrideN-TFA-Aspartic Acid Dimethyl Ester
Role Derivatizing Reagent / IntermediateGC-MS Analyte
Molecular Weight 211 Da257 Da
Polarity High (Reactive)Low (Volatile)
Key Fragment

142 (

)

184 (

)*
Base Peak

69 (

)

69 (

)

*Note: The ester fragmentation involves sequential loss of alkoxy groups, distinct from the anhydride's ring opening.

Experimental Protocol: Synthesis & Analysis

Objective: Generate N-TFA-L-aspartic anhydride in situ or analyze as a reagent quality check.

Reagents & Equipment
  • Substrate: L-Aspartic Acid (High Purity).

  • Reagent: Trifluoroacetic Anhydride (TFAA).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (Dry).

  • Instrument: GC-MS (Single Quadrupole), EI Source (70 eV).

Step-by-Step Workflow
  • Derivatization / Synthesis:

    • Dissolve 10 mg L-Aspartic Acid in 200 µL TFAA.

    • Critical Step: Heat at 60°C for 30 minutes. The excess TFAA acts as a dehydrating agent, cyclizing the N-TFA-Aspartic acid into the N-TFA-L-Aspartic Anhydride .

    • Evaporate excess TFAA under nitrogen stream (do not use methanol, as it will open the ring to form methyl esters).

    • Reconstitute in dry DCM.

  • GC-MS Acquisition:

    • Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane).

    • Inlet Temp: 250°C (Ensure rapid volatilization).

    • Carrier Gas: Helium, 1.0 mL/min constant flow.

    • Oven Program: 60°C (1 min) → 15°C/min → 280°C.

    • MS Source: 230°C, 70 eV.

  • Data Validation:

    • Look for the absence of high-mass esters (

      
       > 211).
      
    • Confirm presence of

      
       69 and 
      
      
      
      97.
    • Check for

      
       167 (
      
      
      
      ) to confirm the cyclic anhydride structure.

Workflow Step1 Aspartic Acid + TFAA Step2 Heat (60°C) Dehydration & Cyclization Step1->Step2 - H2O Step3 N-TFA-Asp Anhydride (MW 211) Step2->Step3 Ring Closure Step4 GC-MS Analysis (Dry Solvent) Step3->Step4 Injection

Figure 2: Synthesis and analysis workflow for N-TFA-L-aspartic anhydride.

References

  • National Institute of Standards and Technology (NIST). "Mass Spectrometry Data Center: N-TFA-Amino Acid Derivatives." NIST Chemistry WebBook. Available at: [Link]

  • Yu-Fen Zhao, et al. "Fragmentation pathways of protonated cyclic dipeptides by electrospray ionization multistage mass spectrometry."[1] Spectroscopy, 2009. Available at: [Link]

  • Kempkes, L. J. M., et al. "Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy." Journal of the American Society for Mass Spectrometry, 2016. Available at: [Link]

Sources

Mechanistic Causality: Electrophilicity and Regioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in synthetic methodology and drug development, I frequently encounter the critical decision of selecting the appropriate chiral building blocks for complex syntheses. When designing pathways for zwitterionic polymers, peptidomimetics, or tetramic acid derivatives, the choice of N-protecting group on aspartic anhydride dictates not only the electrophilicity of the anhydride but also its stereochemical integrity and regioselectivity during ring-opening.

In this guide, we will objectively compare the reactivity profiles of N-Trifluoroacetyl (N-TFA) aspartic anhydride and N-Acetyl aspartic anhydride , examining the mechanistic causality behind their experimental performance.

The fundamental difference between N-TFA and N-Acetyl aspartic anhydrides lies in the electronic nature of their respective protecting groups, which directly governs their transition-state kinetics during nucleophilic attack.

N-Trifluoroacetyl (N-TFA) Aspartic Anhydride: The trifluoroacetyl group features three highly electronegative fluorine atoms that exert a powerful electron-withdrawing inductive effect (-I effect). This pulls electron density away from the adjacent


-carbonyl carbon (C1'), making it significantly more electrophilic than the 

-carbonyl[1]. Consequently, nucleophilic attack by amines or alcohols is kinetically driven toward the

-position, promoting a highly regioselective ring-opening reaction[1]. For example, reacting (S)-N-TFA aspartic anhydride with methyl (S)-indoline-2-carboxylate yields an

:

regioisomeric mixture of 87:13[2].

N-Acetyl Aspartic Anhydride: The acetyl group is only moderately electron-withdrawing. Without the strong -I effect of fluorine, the intrinsic electrophilic differentiation between the


- and 

-carbonyls is minimized. As a result, the regioselectivity of N-acetyl aspartic anhydride is heavily solvent-dependent rather than structurally intrinsic. For instance, reacting N-protected aspartic anhydrides with aniline in non-polar solvents like benzene strongly favors the

-anilide, whereas polar aprotic solvents like DMSO stabilize the transition state leading to the

-anilide[3].

Reactivity Asp L-Aspartic Acid NTFA N-TFA Aspartic Anhydride (Highly Electrophilic) Asp->NTFA TFAA NAc N-Acetyl Aspartic Anhydride (Moderately Electrophilic) Asp->NAc Ac2O TFAA Trifluoroacetic Anhydride (-10°C) Ac2O Acetic Anhydride (Reflux) Alpha α-Regioselective Opening (Dominant) NTFA->Alpha Nucleophile Mixed Mixed α/β Opening (Solvent Dependent) NAc->Mixed Nucleophile

Figure 1: Divergent reactivity and regioselectivity of N-TFA vs. N-Acetyl aspartic anhydrides.

Stereochemical Integrity: The Racemization Risk

A paramount concern in peptide and drug synthesis is maintaining enantiomeric purity.

N-acetyl aspartic anhydride carries a well-documented risk of partial racemization during its preparation[4]. This loss of stereointegrity is mechanistically driven by the formation of an oxazolone intermediate[5]. Because the synthesis of N-acetyl aspartic anhydride requires refluxing in acetic anhydride, the thermal energy promotes the abstraction of the


-proton, forming an achiral enol. When the oxazolone ring re-closes or undergoes subsequent reaction, the stereochemical information is permanently lost.

Conversely, N-TFA aspartic anhydride is synthesized under much milder initial conditions (starting at -10°C)[6]. While it can still form oxazolones if subjected to prolonged heat or strong bases, its extreme electrophilicity allows for rapid downstream ring-opening at lower temperatures, effectively outpacing the kinetics of racemization.

Racemization Anhydride N-Acyl Aspartic Anhydride (Chiral) Oxazolone Oxazolone Intermediate (Achiral Enol Form) Anhydride->Oxazolone Heat / Base Racemic Racemized Anhydride (Loss of Stereointegrity) Oxazolone->Racemic Ring Re-closure

Figure 2: Oxazolone-mediated racemization pathway common in N-acyl anhydrides under heat.

Quantitative Data Comparison

To facilitate objective decision-making, the following table summarizes the quantitative and qualitative performance metrics of both anhydrides based on field data.

ParameterN-Trifluoroacetyl (N-TFA) AnhydrideN-Acetyl Anhydride
Inductive Effect (-I) Strong (via 3x Fluorine atoms)Weak (via Alkyl group)
Electrophilicity at ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Carbon
Highly ElectrophilicModerately Electrophilic
Regioselectivity (Aminolysis) High

-preference (e.g., 87:13

:

)[2]
Solvent-dependent (

in PhH,

in DMSO)[3]
Synthesis Activation Temp -10°C to Reflux[6]Reflux (High thermal load)
Racemization Risk Low (if kept cold during activation)High (partial racemization common)[4],
Moisture Sensitivity Highly sensitive (hydrolyzes rapidly)Moderately sensitive

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Causality is embedded into the steps to ensure that the operator understands why a parameter is controlled, and validation checkpoints are included to verify success before proceeding.

Protocol A: Synthesis of N-Trifluoroacetyl-L-aspartic Anhydride

Objective: Synthesize the highly reactive N-TFA anhydride while suppressing oxazolone-mediated racemization.

  • Initiation: Suspend 0.49 mol of L-aspartic acid in a dry, round-bottom flask under an inert argon atmosphere. Cool the system to -10°C using an ice-salt bath[6].

    • Causality: The subsequent addition of trifluoroacetic anhydride (TFAA) is highly exothermic. Maintaining -10°C kinetically suppresses the formation of the achiral oxazolone intermediate.

  • Activation: Add 1.23 mol of TFAA dropwise over 30–45 minutes[6].

    • Validation Checkpoint: The opaque suspension will gradually transition into a clear solution as the anhydride forms and dissolves.

  • Cyclization: Allow the mixture to slowly warm to room temperature, then gently reflux for 2 hours to drive the intramolecular cyclization to completion[6].

  • Isolation: Cool the mixture, add anhydrous hexane to precipitate the product, and filter under a stream of dry nitrogen[6].

    • Validation Checkpoint: Isolate the white crystalline solid. Verify stereointegrity via chiral HPLC (Chiralcel OD column); an enantiomeric excess (ee) of >98% confirms successful temperature control.

Protocol B: Regioselective Ring Opening of N-TFA Aspartic Anhydride

Objective: Exploit the high electrophilicity of the


-carbonyl to achieve regioselective aminolysis.
  • Preparation: Dissolve N-TFA aspartic anhydride (1.0 eq) in anhydrous ethyl acetate (EtOAc) at 0°C.

    • Causality: EtOAc provides a polar aprotic environment that stabilizes the transition state of the amine attack without competing as a nucleophile (which would occur if alcohols were used).

  • Nucleophilic Attack: Add the target amine (e.g., methyl (S)-indoline-2-carboxylate, 1.0 eq) dropwise[2].

  • Propagation: Stir the reaction for 2 hours, allowing it to slowly reach room temperature.

    • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc). The complete disappearance of the high-Rf anhydride spot indicates full conversion.

  • Analysis: Concentrate under reduced pressure. NMR analysis of the crude mixture should validate an

    
    :
    
    
    
    regioisomeric ratio of approximately 87:13[2].
Protocol C: Synthesis of N-Acetyl Aspartic Anhydride

Objective: Standard preparation of the moderately reactive N-acetyl variant.

  • Activation: Suspend L-aspartic acid in a molar excess of acetic anhydride.

  • Thermal Cyclization: Heat the mixture to reflux for 3 hours.

    • Causality: Acetic anhydride is significantly less electrophilic than TFAA; therefore, thermal activation is required to drive the reaction. Unfortunately, this heat inherently increases the risk of racemization[5].

  • Isolation: Evaporate the excess acetic anhydride under reduced pressure.

    • Validation Checkpoint: The crude product will likely exhibit partial racemization. Recrystallization from an appropriate solvent system is mandatory to enrich the enantiomeric excess before downstream application.

References

  • Sahoo, et al. "A Simplified Method of Synthesis to Obtain Zwitterionic Cellulose under Mild Conditions with Active Ionic Moieties." PMC / Polymers.

  • Thurston, D. E., et al. "Synthetic Approaches and Challenges to Transcription Factor Inhibitors." RSC Books.

  • "A process for producing iron (III) casein N-acetyl-aspartylated complexes and use thereof in pharmaceutical compositions." European Patent Office, EP3034512A1.

  • Bischoff, L., et al. "On the racemisation of aspartic anhydride during its preparation." Tetrahedron: Asymmetry, 18(13), 2007, 1625-1627.

  • Mitsos, C. A., et al. "ChemInform Abstract: Efficient Construction of Functionalized 5-Carboxymethyl Tetramic Acids Using N-Ac-L-Aspartic Anhydride as Chiral Building Block." ResearchGate.

  • "Synthesis of N-Trifluoroacetylaspartic anhydride." PrepChem.

Sources

melting point reference for pure (S)-(-)-2-(Trifluoroacetamido)succinic anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Melting Point Reference for Pure (S)-(-)-2-(Trifluoroacetamido)succinic Anhydride

Executive Summary: The Purity Benchmark

Compound: this compound CAS: 777-33-3 Synonyms: N-Trifluoroacetyl-L-aspartic anhydride; TFA-Asp-Anhydride.[1][2][3][4] Core Application: Critical intermediate for introducing the N-TFA-L-aspartyl moiety in peptide synthesis and sweetener development (e.g., Trifluoroacetyl-Aspartame analogs).[5]

For researchers and drug developers, the melting point (MP) of this compound is not merely a physical constant; it is the primary indicator of cyclization efficiency and hydrolytic stability .

  • Reference Melting Point: 131–132 °C (Sharp)

  • Critical Quality Attribute: A broadened or depressed melting range (e.g., <128 °C) indicates hydrolysis back to the diacid precursor (N-Trifluoroacetyl-L-aspartic acid) or incomplete dehydration.

Comparative Analysis: Alternatives & Analogs

To understand the thermodynamic stability and handling requirements of the TFA-derivative, it is essential to compare it with other N-protected aspartic anhydrides used in similar synthetic pathways.

Table 1: Physical Property Comparison of N-Protected Aspartic Anhydrides

CompoundProtecting Group (N-Term)Melting Point (°C)Molecular WeightStability Profile
This compound Trifluoroacetyl (TFA) 131 – 132 211.10 High Moisture Sensitivity ; Rapid hydrolysis to diacid.
N-Acetyl-L-aspartic anhydrideAcetyl (Ac)141 [1]157.12Moderate Sensitivity; Higher lattice energy due to H-bonding potential.
N-Cbz-L-aspartic anhydrideCarbobenzyloxy (Cbz)123 – 124 [2]249.22Lower MP due to bulky aromatic group disrupting packing.

Technical Insight: The TFA group is strongly electron-withdrawing. While this enhances the electrophilicity of the anhydride carbonyls (making it a potent acylating agent), it also makes the ring highly susceptible to nucleophilic attack by atmospheric moisture. The MP of the TFA derivative (131-132 °C) is distinct from the Acetyl analog (141 °C), allowing for easy differentiation if cross-contamination occurs.

Technical Deep Dive: The Hydrolysis Trap

The most common failure mode in handling this reagent is hydrolysis . Unlike standard reagents, this anhydride cannot be left in open air.

  • The Mechanism: Moisture attacks the anhydride ring, opening it to form N-Trifluoroacetyl-L-aspartic acid.

  • The Consequence: The diacid precursor typically has a different melting profile and solubility. The presence of even 1-2% diacid acts as an impurity, significantly depressing the MP of the anhydride according to freezing point depression principles.

Visualizing the Stability Cycle

The following diagram illustrates the synthesis (dehydration) and degradation (hydrolysis) pathways, highlighting where the Melting Point serves as the critical checkpoint.

G Diacid N-TFA-L-Aspartic Acid (Precursor/Hydrolysis Product) Anhydride (S)-(-)-2-(Trifluoroacetamido) succinic anhydride (Target Product) Diacid->Anhydride Dehydration (Ac2O or TFAA, Heat) Anhydride->Diacid Hydrolysis (Moisture/Air Exposure) MP_Check QC Checkpoint: Melting Point (Target: 131-132°C) Anhydride->MP_Check Sample Isolation MP_Check->Diacid Fail (Depressed Range) MP_Check->Anhydride Pass (Sharp Range)

Figure 1: Cycle of dehydration and hydrolysis. The MP check validates the integrity of the anhydride ring.

Experimental Protocol: Synthesis & Characterization

To ensure you achieve the reference melting point, follow this self-validating protocol. This method minimizes moisture exposure.

Step 1: Synthesis (Dehydration)
  • Reagents: N-Trifluoroacetyl-L-aspartic acid (Precursor), Trifluoroacetic Anhydride (TFAA) or Acetic Anhydride.

  • Procedure:

    • Suspend N-Trifluoroacetyl-L-aspartic acid in anhydrous solvent (e.g., EtOAc or neat Acetic Anhydride).

    • Heat gently (approx. 55-60 °C) under nitrogen atmosphere. Avoid excessive heat to prevent racemization.

    • Monitor dissolution. The reaction is complete when the solution becomes clear (anhydride formation).

    • Concentrate in vacuo.[6]

    • Crystallization: Recrystallize immediately from dry benzene or hexane/EtOAc mixtures.

Step 2: Melting Point Determination (The Validation)
  • Instrument: Capillary Melting Point Apparatus (e.g., Buchi or Stuart).

  • Critical Step (Moisture Exclusion):

    • Pack the capillary tube quickly in a low-humidity environment (e.g., glove box or desiccator).

    • Seal the capillary: Flame-seal the open end of the glass capillary immediately after packing. This prevents moisture from the air from hydrolyzing the sample during the heating ramp, which would result in a false low reading.

    • Ramp Rate: 1 °C/min near the expected range (125–135 °C).

  • Acceptance Criteria: Onset at 131 °C, clear melt by 132 °C.

References

  • Sigma-Aldrich. Product Specification: N-Acetyl-L-aspartic anhydride. Retrieved from .

  • ChemicalBook. N-Benzyloxycarbonyl-L-aspartic anhydride Properties. Retrieved from .

  • Lapidus, M., & Sweeney, M. (1973). L-4'-Cyano-3-(2,2,2-trifluoroacetamido)succinanilic acid and related synthetic sweetening agents. Journal of Medicinal Chemistry, 16(2), 163–166. (Confirms synthesis and utility of the anhydride).
  • Santa Cruz Biotechnology. this compound Data Sheet. Retrieved from .

  • Dubois, G. E., & John, R. A. (1982). Syntheses of N-trifluoroacetyl-L-aspartyl-L-phenylalanine methyl ester. Journal of Medicinal Chemistry. (Discusses the handling and reactivity of the anhydride).

Sources

Distinguishing Hydrolyzed Acid Form from Anhydride Using TLC: A Definitive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

The Core Challenge: Artifactual Hydrolysis

In organic synthesis, distinguishing a carboxylic acid anhydride from its hydrolyzed acid form using Thin Layer Chromatography (TLC) is notoriously deceptive.

The Trap: Silica gel is inherently acidic and hygroscopic. When a labile anhydride is spotted directly onto a silica plate, two failure modes often occur:

  • In-Situ Hydrolysis: The moisture absorbed by the silica hydrolyzes the anhydride back to the parent acid during the run. The resulting spot has the same Rf as the acid, leading to a false negative (i.e., you think your reaction failed, but it actually worked).

  • Streaking: Partial hydrolysis causes the spot to smear from the anhydride's native Rf down to the acid's Rf, creating an ambiguous "comet" effect.

The Solution: You cannot rely on a simple direct comparison. You must use a Chemical Derivatization Strategy to chemically distinguish the reactive anhydride from the unreactive acid before or during the analysis.

Strategic Methodology: The "Split-Vial" Methanolysis Test

This guide recommends the Split-Vial Methanolysis method as the gold standard. It relies on the differential reactivity of anhydrides versus acids toward nucleophiles (alcohols).

The Logic
  • Carboxylic Acids are stable toward methanol at room temperature (without a catalyst).

  • Anhydrides react rapidly with methanol to form one equivalent of Methyl Ester and one equivalent of Acid .

The Protocol

Step 1: Sampling Take your reaction mixture (or purified sample) and split it into two small LC vials (labeled A and B ).

Step 2: Preparation

  • Vial A (Control): Dissolve in a non-nucleophilic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Vial B (Derivatization): Dissolve in Methanol (MeOH) . If the anhydride is sterically hindered, warm gently for 1-2 minutes.

Step 3: TLC Analysis Spot three lanes on a silica plate:

  • Lane 1: Vial A (Control)

  • Lane 2: Co-spot (A + B)

  • Lane 3: Vial B (Methanol-treated)

Step 4: Visualization Elute in a standard solvent system (e.g., Hexane:Ethyl Acetate 3:1 with 1% Acetic Acid). Visualize under UV and/or stain with Bromocresol Green (specific for acids).

Data Interpretation & Decision Matrix

The following table summarizes how to interpret the shifts in Rf values.

Observation in Lane 3 (MeOH Treated)DiagnosisChemical Explanation
Identical to Lane 1 Hydrolyzed Acid The sample was already the acid. Acid + MeOH

No Reaction.
New Spot (Higher Rf) + Lower Spot Anhydride Anhydride + MeOH

Methyl Ester (High Rf) + Acid (Low Rf).
Single New Spot (High Rf) Pure Anhydride *Rare: If the anhydride converts fully to ester and the acid byproduct is too faint or overlaps.

Note on Polarity:

  • Methyl Ester: Least Polar (Highest Rf)

  • Anhydride: Intermediate Polarity (Medium Rf - if stable)

  • Carboxylic Acid: Most Polar (Lowest Rf, often streaks)

Visualization Logic (Graphviz)

The following diagram illustrates the decision workflow for distinguishing the species.

G Start Unknown Sample (Acid or Anhydride?) Split Split into Two Vials Start->Split VialA Vial A: Dissolve in DCM (Control) Split->VialA VialB Vial B: Dissolve in MeOH (Quench) Split->VialB TLC Run TLC Comparison VialA->TLC VialB->TLC Result1 Vial B shows SAME spot as Vial A TLC->Result1 Result2 Vial B shows NEW High Rf spot (Methyl Ester) TLC->Result2 Concl1 Conclusion: Sample is ACID Result1->Concl1 Concl2 Conclusion: Sample is ANHYDRIDE Result2->Concl2

Figure 1: Decision tree for the Methanolysis TLC test.

Advanced Visualization: The Hydroxamic Acid Test

If the Rf difference is subtle, use a functional-group-specific stain. The Ferric Hydroxamate Test is specific for "activated" acyl groups (anhydrides and esters) and will not stain free acids.

Mechanism

Anhydrides react with hydroxylamine (


) to form hydroxamic acids. These form a colored complex with Ferric Chloride (

).[1][2][3]
Protocol
  • Run the TLC plate as usual.

  • Spray with Reagent A : 10% Hydroxylamine hydrochloride in methanol + 10% KOH in methanol (1:1 mix, prepare fresh).

  • Heat the plate gently (blow dryer) to drive the reaction.

  • Spray with Reagent B : 1%

    
     in 1% HCl.
    
  • Result: Anhydrides appear as Magenta/Burgundy spots on a yellow background. Free acids do not stain.

Experimental Best Practices

Solvent Systems
  • Avoid: Alcohols (MeOH, EtOH) in the mobile phase if you are trying to spot the intact anhydride, as they will react during the run.

  • Recommended: Hexane/Ethyl Acetate or Toluene/Acetone.

  • Acid Modifier: Add 1% Formic Acid or Acetic Acid to the mobile phase. This keeps the free carboxylic acid protonated (

    
     rather than 
    
    
    
    ), sharpening the acid spot and preventing tailing, which makes the distinction from the anhydride clearer.
Plate Pre-treatment

If the anhydride is extremely labile (hydrolyzes on contact with silica):

  • Neutralize: Pre-wash the TLC plate with a solution of 5% Triethylamine in Pentane and let it dry. This neutralizes the acidic sites on the silica.

  • Use Alumina: Switch to Neutral Alumina plates, which are less hygroscopic and non-acidic.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Chemistry LibreTexts. Carboxylic Acid Derivatives - Spectroscopy and Analysis. Available at: [Link]

  • Furniss, B. S., et al. The Systematic Identification of Organic Compounds. Wiley, 2004 .[4] (Source for the Hydroxamic Acid test mechanism).

Sources

Precision Characterization of Fluorinated Intermediates: A Comparative Guide for C6H4F3NO4

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Target Molecule: C


H

F

NO

Likely Class: Trifluoromethoxy-nitro-phenol / Fluorinated Pyridine Carboxylate derivative. Context: In modern drug discovery, approximately 20-25% of pharmaceuticals contain a fluorine atom. The formula C

H

F

NO

represents a critical class of metabolic intermediates. However, the presence of the trifluoromethyl or trifluoromethoxy group (

/

) introduces significant "analytical blindness" in standard protocols.

The Challenge: Standard combustion analysis (CHN) often fails for this specific formula because fluorine reacts with silica combustion tubes to form volatile silicon tetrafluoride (


), artificially inflating results and damaging detectors.

The Solution: This guide moves beyond simple calculation to a Triangulated Validation Protocol , integrating modified Combustion Analysis, High-Resolution Mass Spectrometry (HRMS), and Quantitative


-NMR (qNMR).

Theoretical Framework: The Calculation Baseline

Before experimental validation, a precise theoretical baseline is required. We utilize the 2024 IUPAC Standard Atomic Weights for maximum accuracy in high-compliance environments (e.g., GMP/GLP).

Atomic Weight Standards (IUPAC 2024)[1]
  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Fluorine (F):

    
     (Monoisotopic, high precision)
    
  • Nitrogen (N):

    
    
    
  • Oxygen (O):

    
    
    
Step-by-Step Calculation for C H F NO
  • Carbon:

    
    
    
  • Hydrogen:

    
    
    
  • Fluorine:

    
    
    
  • Nitrogen:

    
    
    
  • Oxygen:

    
    
    

Total Molecular Weight (MW):



Target Elemental Composition (Mass %)
ElementMass ContributionCalculationTheoretical % Acceptance Range (

)
Carbon 72.066

34.14%

Hydrogen 4.032

1.91%

Fluorine 56.994

27.00%

Nitrogen 14.007

6.64%

Oxygen 63.996

30.31% N/A (Calculated by diff)

Critical Note: The high fluorine content (


) is the primary failure point for standard analysis.

Comparative Analysis of Validation Methods

This section objectively compares the three primary methodologies for validating C


H

F

NO

.
Table 1: Method Performance Matrix
FeatureMethod A: Modified Combustion (CHN) Method B:

-qNMR
Method C: HRMS (Orbitrap/Q-TOF)
Primary Output Bulk Purity (%C, %H, %N)Specific Molar Ratio (F)Exact Mass / Formula ID
Fluorine Handling High Risk: Requires

or

additives to prevent

formation.
Excellent: Direct observation of F nuclei.Good: Detects mass, but ionization efficiency varies.
Sample Destructive? Yes (Combustion)No (Recoverable)Yes (Trace amount)
Precision

(if optimized)

(integral dependent)

(mass accuracy)
Blind Spots Cannot detect non-combustible inorganic impurities (salts).Cannot detect non-fluorinated impurities.Does not quantify bulk purity (only ionization).
Verdict Mandatory for bulk purity but requires specific "Fluorine Mode."Critical for cross-validation of the F-content.Confirmatory for identity, not purity.

Experimental Protocol: The "Triangulation" System

Phase 1: High-Resolution Mass Spectrometry (Identity)
  • Goal: Confirm the molecular formula C

    
    H
    
    
    
    F
    
    
    NO
    
    
    exists in the sample.
  • Technique: ESI-TOF or Orbitrap (Negative Mode often preferred for nitro/acidic groups).

  • Acceptance Criteria: Mass error

    
    .
    
    • Calculated [M-H]-:

      
       (approx).
      
    • Isotope Pattern: Verify the specific A+1 and A+2 ratios match the simulation.

Phase 2: -qNMR (Specific Purity)
  • Goal: Quantify the Fluorine mass percentage specifically.

  • Internal Standard:

    
    -Trifluorotoluene (TFT) or 2,4-Dichlorobenzotrifluoride. Must be traceable (NIST/TraceCERT).
    
  • Protocol:

    • Weigh

      
       of Sample and Internal Standard (IS) into the same vial (precision 
      
      
      
      ).
    • Dissolve in

      
       (ensures solubility of nitro-compounds).
      
    • Set relaxation delay (

      
      ) to 
      
      
      
      (typically
      
      
      for F nuclei) to ensure full magnetization recovery.
    • Calculation:

      
      
      
Phase 3: Modified Combustion Analysis (Bulk Purity)
  • Goal: The final "Gold Standard" for publication.

  • The Modification (Crucial): Standard CHN analyzers use quartz tubes. Fluorine attacks quartz:

    
    
    This creates volatile 
    
    
    
    which is counted as "Nitrogen" or "Carbon" depending on the trap, and the water produced inflates Hydrogen values.
  • Corrective Action:

    • Add 10-20 mg of Tungsten(VI) Oxide (

      
      )  or Magnesium Oxide (
      
      
      
      )
      to the tin capsule with the sample.
    • These additives act as "Fluorine Scavengers," forming stable metal fluorides and preventing attack on the quartz tube [1].

    • Run a sulfanilamide standard with the additive first to blank-correct the instrument.

Visualizing the Workflow

The following diagram illustrates the logical flow for validating C


H

F

NO

, ensuring no false positives from fluorine interference.

G Start Sample: C6H4F3NO4 Calc Theoretical Calculation (IUPAC 2024 Standards) Start->Calc HRMS Step 1: HRMS (Confirm Identity) Calc->HRMS Decision1 Mass Error < 5ppm? HRMS->Decision1 qNMR Step 2: 19F-qNMR (Specific F-Quantification) Decision2 F-Content match Theoretical (27.0%)? qNMR->Decision2 CHN Step 3: Modified CHN (Bulk Purity + WO3 Additive) Decision3 C/H/N within ±0.4%? CHN->Decision3 Decision1->qNMR Pass Fail RE-PURIFY / CHECK STRUCTURE Decision1->Fail Fail Decision2->CHN Pass Decision2->Fail Fail Result VALIDATED REFERENCE MATERIAL Decision3->Result Pass Decision3->Fail Fail (Check Scavenger)

Figure 1: The "Triangulation" workflow ensures that Fluorine interference (a common source of error in CHN) is ruled out by prior qNMR validation and proper additive use.

References

  • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42267. Link

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[1][2] Standard Atomic Weights of the Elements. CIAAW.[2] Link

  • National Institutes of Health (NIH). (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine.[3] Analytical Chemistry.[3][4][5][6][7][8] Link

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
(S)-(-)-2-(Trifluoroacetamido)succinic anhydride
Reactant of Route 2
Reactant of Route 2
(S)-(-)-2-(Trifluoroacetamido)succinic anhydride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.